Acriflavine hydrochloride
Description
See also: Proflavine (related).
Properties
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAJKFSYJFBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69235-50-3 | |
| Record name | Acriflavine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acriflavine Hydrochloride: A Multifaceted Agent Targeting Core Cellular Processes
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, contemporary research has unveiled its potent and multifaceted mechanisms of action, positioning it as a compound of significant interest in oncology, virology, and microbiology. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its biological effects, with a focus on its activities as a DNA intercalator, an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a topoisomerase poison, and a viral protease inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ACF's molecular interactions and cellular consequences.
Core Mechanisms of Action
This compound's biological activities stem from its ability to interact with fundamental cellular components and pathways. Its planar aromatic structure allows it to intercalate into DNA, while its specific chemical moieties enable the inhibition of key enzymes and protein-protein interactions. The primary mechanisms of action are detailed below.
DNA Intercalation and Topoisomerase Inhibition
Acriflavine's planar, tricyclic structure allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][2] This physical disruption of the DNA helix interferes with critical cellular processes such as DNA replication and transcription, contributing to its cytotoxic effects.[2] The binding affinity of acriflavine to DNA is a key determinant of its activity. The average amount of acriflavine bound to the DNA of normal squamous cells has been reported as 1.6 × 10−7 μg per cell, while for HeLa cells, it is 2.3 × 10−7 μg per cell.[3]
Furthermore, acriflavine acts as a topoisomerase inhibitor, targeting both topoisomerase I and II.[2][4] Topoisomerases are essential enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation. Acriflavine stabilizes the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[4]
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
In the tumor microenvironment, hypoxia (low oxygen) is a common feature that promotes cancer progression, metastasis, and resistance to therapy. Cells adapt to hypoxia primarily through the activation of the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5]
Acriflavine is a potent inhibitor of HIF-1 activity.[6][7][8] It directly binds to the PAS-B domain of HIF-1α and HIF-2α, preventing their dimerization with HIF-1β.[9] This inhibition of HIF-1 dimerization blocks the transcriptional activity of HIF-1, thereby suppressing tumor growth and vascularization.[6][7]
Antiviral Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)
Acriflavine has demonstrated significant antiviral activity, notably against coronaviruses. In the context of SARS-CoV-2, the virus that causes COVID-19, acriflavine has been identified as a potent inhibitor of the papain-like protease (PLpro).[10] PLpro is a viral enzyme crucial for processing the viral polyprotein and for cleaving ubiquitin and ISG15 from host cell proteins, which helps the virus evade the host's innate immune response.[11]
Acriflavine inhibits PLpro activity, thereby blocking viral replication.[10] This dual function of inhibiting viral polyprotein processing and interfering with the virus's ability to suppress the host immune system makes PLpro an attractive target for antiviral therapies.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| HeLa | Cervical Cancer | MTT Assay | 1.6 × 10−7 μ g/cell (amount bound) | [3] |
| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 µM | [12] |
| HeLa | Cervical Cancer | MTT Assay | Varies with DOX combination | [13] |
| HMEC-1 | Normal Endothelial Cells | MTT Assay | Higher than cancer cells | [13] |
| Various Cancer Cell Lines | Not Specified | Not Specified | Varies | [14][15][16][17] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 / IC50 | CC50 | Citation |
| SARS-CoV-2 | A549ACE2+ | Not Specified | 86 nM (IC50) | 3.1 µM | [10] |
| SARS-CoV-2 | Vero | Not Specified | 64 nM (IC50) | 3.4 µM | [10] |
| HCoV-OC43 | BHK-21 | Plaque Assay | 28.62 ± 1.43 nM (IC50) | Not Specified | [18] |
| SARS-CoV-2 | Not Specified | Enzymatic Assay (Mpro) | 5.60 ± 0.29 µM (IC50) | Not Specified | [18][19] |
| SARS-CoV-2 | Not Specified | Enzymatic Assay (PLpro) | 1.66 µM (IC50) | Not Specified | [10] |
| Various Viruses | Various Cell Lines | Various Assays | 0.002 to 23.15 µM (EC50) | Varies | [20] |
Table 3: Antibacterial Activity of this compound
| Bacteria | Assay | MIC | Citation |
| MRSA (clinical isolates) | Not Specified | 32 µg/ml | [1] |
| P. aeruginosa (clinical isolates) | Not Specified | 32 µg/ml | [1] |
| S. aureus | Acriflavine Disk Assay | 10 µ g/disk | [21] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Co-Immunoprecipitation (Co-IP) for HIF-1α and HIF-1β Dimerization
This protocol is adapted from studies investigating the effect of acriflavine on the interaction between HIF-1α and HIF-1β.[6]
Materials:
-
HEK293 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-HIF-1α antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HIF-1β antibody
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat cells with the desired concentration of acriflavine or vehicle control and incubate under normoxic (20% O₂) or hypoxic (1% O₂) conditions for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HIF-1α antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HIF-1β antibody to detect the co-immunoprecipitated HIF-1β.
Topoisomerase I and II Inhibition Assay
This protocol is based on the principle of DNA relaxation or decatenation by topoisomerases.[4][22]
Materials:
-
Supercoiled plasmid DNA (for Topo I assay) or catenated kinetoplast DNA (kDNA) (for Topo II assay)
-
Recombinant human topoisomerase I or II
-
This compound
-
Assay buffer (specific for each enzyme)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of acriflavine or a vehicle control.
-
Enzyme Addition: Add topoisomerase I or II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed or decatenated DNA.
SARS-CoV-2 PLpro Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of SARS-CoV-2 PLpro by acriflavine.[10][11][23]
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Compound Incubation: In a 384-well plate, add the recombinant SARS-CoV-2 PLpro to each well, followed by the addition of the acriflavine dilutions or vehicle control. Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic PLpro substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each acriflavine concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.
Caption: Mechanism of topoisomerase inhibition by acriflavine.
Caption: A typical workflow for antiviral drug screening and development.
Conclusion
This compound is a versatile molecule with a rich and expanding pharmacology. Its ability to target multiple, fundamental cellular processes—including DNA integrity, the hypoxic response, and viral replication—underscores its potential for therapeutic development in a range of diseases. This technical guide has provided a detailed overview of its core mechanisms of action, supported by quantitative data and experimental protocols. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for designing rational therapeutic strategies and advancing acriflavine and its analogs toward clinical applications. Further research into the nuanced interactions of acriflavine with its molecular targets will undoubtedly continue to reveal new therapeutic opportunities.
References
- 1. In vitro safety and anti‐bacterial efficacy assessment of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of an acriflavine disk assay for differentiating Staphylococcus aureus from other staphylococci isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine Hydrochloride: A Multifaceted Tool in the Modern Laboratory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Acriflavine hydrochloride, a synthetic acridine dye derivative, has a long-standing history in the scientific community. Initially recognized for its antiseptic properties, its utility in the laboratory has expanded significantly. This guide provides a comprehensive overview of the core laboratory applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Core Laboratory Applications
This compound's unique chemical structure and properties underpin its diverse applications in a laboratory setting. These primarily include its role as a fluorescent stain for nucleic acids, a selective antibacterial agent for plasmid curing, a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway in cancer research, and a topical antiseptic.
Quantitative Data Summary
The following tables summarize key quantitative data related to the various applications of this compound, providing a quick reference for experimental design.
Table 1: Efficacy as a HIF-1 Inhibitor
| Cell Line | IC50 (µM) | Assay Conditions | Reference |
| 9L (Rat Glioma) | ~2.0 | 24h treatment, CCK-8 assay | [1] |
| GL261 (Mouse Glioma) | ~3.5 | 24h treatment, CCK-8 assay | [1] |
| U87 (Human Glioblastoma) | ~3.5 | 24h treatment, CCK-8 assay | [1] |
| F98 (Rat Glioma) | ~5.37 | 24h treatment, CCK-8 assay | [1] |
| Brain Tumor Stem Cells (BTSCs) | ~7.02 | 24h treatment, CCK-8 assay | [1] |
| HEK293 | ~1.0 | 24h treatment, HIF-1 dimerization assay | [2] |
| WM115 (Melanoma) | 3.0 | WST-1 assay | [3] |
| SKMEL30 (Melanoma) | 3.0 | WST-1 assay | [3] |
Table 2: Antimicrobial and Antiviral Activity
| Organism/Virus | Measurement | Concentration | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32 µg/mL | [4] |
| Pseudomonas aeruginosa | MIC | 32 µg/mL | [4] |
| Helicobacter pylori | MIC | 10-fold less than for E. coli | [5] |
| SARS-CoV-2 (in A549ACE2+ cells) | IC50 | 86 nM | [6] |
| SARS-CoV-2 (in Vero cells) | IC50 | 64 nM | [6] |
| MERS-CoV | IC50 | 21 nM | [6] |
| HCoV-OC43 | IC50 | 105 nM | [6] |
| SARS-CoV-2 Mpro | IC50 | 5.60 ± 0.29 µM | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the principal laboratory applications of this compound.
Fluorescent Staining of Meiotic Chromosomes
This protocol is adapted from a method for staining meiotic chromosomes in fungi and is based on the Feulgen procedure.[8]
Materials:
-
This compound solution (100-200 µg/mL in 0.1 N HCl containing 5 mg/mL K₂S₂O₅)
-
4 N Hydrochloric acid (HCl)
-
Concentrated HCl-70% ethanol mixture (2:98 v/v)
-
Distilled water
-
10% Glycerol
-
Microscope slides and coverslips
-
Epifluorescence microscope with appropriate filter sets (excitation ~450 nm, emission ~540 nm)
Procedure:
-
Hydrolysis: Immerse the unfixed biological sample (e.g., fungal perithecia on an agar strip) in 4 N HCl for 20-30 minutes at 30°C.
-
Rinsing: Briefly rinse the sample once with distilled water.
-
Staining: Incubate the sample in the acriflavine staining solution for 20-30 minutes at 30°C.
-
Washing:
-
Wash the stained sample three times (3-5 minutes each) in the concentrated HCl-70% ethanol mixture at 30°C to remove non-covalently bound stain.
-
Wash the sample twice with distilled water.
-
-
Mounting: Dissect the sample in a drop of 10% glycerol on a microscope slide and squash it under a coverslip.
-
Visualization: Examine the stained sample using an epifluorescence microscope. Acriflavine specifically stains DNA, rendering the nucleolus transparent.[8]
Plasmid Curing in Bacteria
This protocol describes a general method for eliminating plasmids from bacterial cultures using this compound.[9]
Materials:
-
Bacterial culture containing the plasmid of interest
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
LB agar plates
-
LB agar plates containing the appropriate antibiotic for plasmid selection
-
Incubator
-
Shaker
Procedure:
-
Determine Sublethal Concentration: First, determine the minimum inhibitory concentration (MIC) of this compound for the bacterial strain. The working concentration for curing should be slightly below the MIC.
-
Inoculation: Inoculate a series of tubes containing LB broth with a range of sublethal concentrations of this compound with the bacterial culture. A control tube with no this compound should also be prepared.
-
Incubation: Incubate the cultures overnight at 37°C with shaking.
-
Plating: From the tube with the highest concentration of this compound that still shows bacterial growth, prepare serial dilutions and plate onto LB agar plates. Incubate overnight at 37°C.
-
Screening for Plasmid Loss:
-
Replica-plate the colonies from the LB agar plate onto an LB agar plate containing the antibiotic for which the plasmid confers resistance.
-
Colonies that grow on the plain LB agar but fail to grow on the antibiotic-containing plate are considered to have been "cured" of the plasmid.
-
-
Verification: The physical loss of the plasmid can be confirmed by performing plasmid DNA isolation and agarose gel electrophoresis on the potentially cured colonies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
HIF-1 Signaling Pathway Inhibition
This compound has been identified as a potent inhibitor of the HIF-1 signaling pathway, which is crucial for tumor progression and angiogenesis. It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits.[2][10]
Caption: Inhibition of HIF-1 dimerization by this compound.
Experimental Workflow for Fluorescent Staining
The following diagram outlines the key steps in the fluorescent staining of biological samples with this compound.
Caption: Workflow for this compound fluorescent staining.
Experimental Workflow for Plasmid Curing
This diagram illustrates the process of eliminating plasmids from a bacterial population using this compound.
Caption: Workflow for bacterial plasmid curing with this compound.
Conclusion
This compound remains a valuable and versatile reagent in the modern research laboratory. Its applications, ranging from a simple fluorescent stain to a specific inhibitor of a key cancer-related pathway, highlight its continued relevance. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors. As research continues, it is likely that new applications for this historic compound will continue to emerge.
References
- 1. HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. researchgate.net [researchgate.net]
- 4. In vitro safety and anti‐bacterial efficacy assessment of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial action of this compound for eradication of the gastric pathogen Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fgsc.net [fgsc.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Fluorescence Properties of Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile fluorescent dye belonging to the acridine family.[1][2] Initially recognized for its antiseptic properties, its applications have expanded significantly due to its intrinsic fluorescence, making it a valuable tool in various scientific disciplines, including cell biology, biochemistry, and drug discovery.[1][3] This technical guide provides a comprehensive overview of the core fluorescence properties of this compound, detailed experimental protocols for its characterization, and insights into its mechanisms of action.
This compound is technically a mixture of 3,6-diamino-10-methylacridinium chloride (the actual acriflavine) and 3,6-diaminoacridine (proflavine).[4] Its ability to intercalate into nucleic acids, such as DNA and RNA, is a key aspect of its functionality as a biological stain and fluorescent probe.[1][3][5] Furthermore, its role as a potent inhibitor of the hypoxia-inducible factor 1 (HIF-1) has garnered significant interest in cancer research.[1][6]
Core Fluorescence Properties
The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, including the polarity of the solvent and the pH of the medium.
Excitation and Emission Spectra
The excitation and emission wavelengths of this compound vary depending on the solvent used.[7] This solvatochromic behavior is a critical consideration for its application in different experimental systems.
Table 1: Excitation and Emission Wavelengths of this compound in Various Solvents
| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Water | 416 nm[7] | 514 nm[7] |
| Methanol | 424 nm[7] | 518 nm[7] |
| Ethanol | 426 nm[7] | 524 nm[7] |
| Propanol | 430 nm[7] | 512 nm[7] |
| Butanol | 430 nm[7] | 526 nm[7] |
| Formamide | 434 nm[7] | 524 nm[7] |
| Glycerol | 432 nm[7] | 540 nm[7] |
| N,N-dimethyl formamide (DMF) | 414 nm[8] | 497 nm[8] |
| Dimethyl sulfoxide (DMSO) | 414 nm[8] | 501 nm[8] |
Note: The excitation at 260 nm, 265 nm, and 451 nm has also been reported to produce emission at approximately 502-503 nm, particularly in the context of fluorescence quenching studies.[9][10][11][12]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Property | Value | Conditions |
| Quantum Yield (Φ) | 0.54 ± 0.03[11] | In aqueous solution, relative to fluorescein standard (Φ = 0.93 in 0.1 M NaOH)[11] |
| Fluorescence Lifetime (τ) | 5 x 10⁻⁹ s[11] | Not specified |
| Monomer Fluorescence Lifetime | 1 ± 0.2 ns[13] | Immobilized on charged surfaces under physiological conditions[13] |
Factors Influencing Fluorescence
Effect of Solvent Polarity
The polarity of the solvent has a significant impact on the fluorescence properties of this compound. An increase in solvent polarity generally leads to a decrease in fluorescence intensity and a red shift (a shift to longer wavelengths) of the emission spectrum.[8] This is attributed to the stabilization of the excited state in more polar environments. The Stokes shift, which is the difference between the maximum wavelengths of emission and absorption, also increases with solvent polarity.[8]
Effect of pH
The pH of the solution can influence the fluorescence of this compound.[2] For instance, in studies involving the formation of ion-pair complexes for fluorescence quenching, the optimal pH is crucial for the interaction. A pH of 8.5 was found to be optimal for the interaction between acriflavine and the acidic drug aceclofenac, leading to fluorescence quenching.[11][12] At a low pH of 3.0, acriflavine has been used for staining marine protists.[14]
Concentration Effects and Excimer Formation
At higher concentrations, acriflavine can form excimers, which are excited-state dimers. This results in the appearance of a new, red-shifted emission band in the fluorescence spectrum.[2] The formation of excimers is a dynamic process that is dependent on the concentration of the dye and the viscosity of the solvent.[2]
Applications in Research and Drug Development
Fluorescent Staining and Imaging
This compound is widely used as a fluorescent stain for nucleic acids in both eukaryotic and prokaryotic cells.[1][3] Its ability to intercalate into DNA and RNA allows for the visualization of cellular structures and is particularly useful in environments with humic substances.[3]
Fluorescent Probe and Quenching Assays
The native fluorescence of this compound can be quenched by various molecules, making it a useful fluorescent probe in analytical chemistry.[11][15] This quenching can occur through different mechanisms, including static and dynamic quenching.[9][16] Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[9][16] This principle is utilized in sensitive spectrofluorimetric methods for the determination of various pharmaceutical compounds.[9][17]
Inhibition of HIF-1 Signaling
Acriflavine is a potent inhibitor of HIF-1, a key transcription factor involved in the cellular response to hypoxia and a critical target in cancer therapy.[1][6] It acts by preventing the dimerization of the HIF-1α and HIF-1β subunits.[1] This inhibition disrupts downstream processes such as angiogenesis, which is essential for tumor growth.[3][6]
Experimental Protocols
Preparation of this compound Stock Solution
A common procedure for preparing an this compound stock solution for fluorescence measurements involves dissolving a known weight of the compound in a suitable solvent, such as distilled water or ethanol.[11]
Materials:
-
This compound powder
-
Distilled water or appropriate solvent (e.g., ethanol)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of this compound powder (e.g., 20.8 mg).[11]
-
Transfer the powder to a volumetric flask of a desired volume (e.g., 100.0 mL).[11]
-
Add a portion of the solvent to the flask and dissolve the powder completely by gentle swirling or sonication.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
This stock solution can then be further diluted to prepare working solutions of the desired concentration.[11]
General Protocol for Fluorescence Measurement
This protocol outlines the general steps for measuring the fluorescence of this compound using a spectrofluorometer.
Materials:
-
This compound working solution
-
Appropriate buffer or solvent
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission wavelengths based on the known spectral properties of acriflavine in the chosen solvent (refer to Table 1).
-
Fill a quartz cuvette with the blank solution (the solvent or buffer without acriflavine) and place it in the sample holder.
-
Zero the instrument by subtracting the background fluorescence of the blank.
-
Replace the blank cuvette with a cuvette containing the this compound sample.
-
Record the fluorescence intensity or scan the emission spectrum.
Protocol for Fluorescence Quenching Assay
This protocol describes a generalized procedure for studying the fluorescence quenching of this compound by an analyte.
Materials:
-
This compound working solution
-
Analyte (quencher) stock solution
-
Appropriate buffer solution
-
Volumetric flasks or microplates
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the analyte in the appropriate buffer.
-
Prepare a blank solution containing only the buffer and a control solution containing only this compound in the buffer.
-
Allow the solutions to incubate for a specific period if complex formation is required.
-
Measure the fluorescence intensity of each solution at the emission maximum of this compound, using the appropriate excitation wavelength.
-
Plot the fluorescence intensity (or the ratio of the fluorescence in the absence and presence of the quencher, F₀/F) against the analyte concentration to determine the quenching efficiency and mechanism.
Visualizations
Caption: A generalized workflow for fluorescence measurement experiments.
Caption: Static vs. Dynamic fluorescence quenching mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indico.global [indico.global]
- 3. goldbio.com [goldbio.com]
- 4. nbinno.com [nbinno.com]
- 5. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence and photobleaching dynamics of single light-harvesting complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
acriflavine hydrochloride solubility and preparation
An In-depth Technical Guide to Acriflavine Hydrochloride: Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ACF-HCl) is an acridine dye first developed in 1912 by Paul Ehrlich. It is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine). Historically used as a topical antiseptic and fluorescent dye, recent research has unveiled its potential as a multi-purpose therapeutic agent. Its mechanisms of action, including the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) and the Unfolded Protein Response (UPR), have positioned it as a compound of interest in oncology and virology research. This guide provides a comprehensive overview of the solubility and preparation of this compound, complete with detailed protocols and pathway diagrams for laboratory and development settings.
Physicochemical Properties
This compound is typically a brownish-orange or reddish-brown crystalline powder. It is known to be hygroscopic and stable under recommended storage conditions (2-8°C), though it is incompatible with strong oxidizing agents.
Solubility Profile
This compound's salt form enhances its solubility in aqueous solutions. It is generally described as freely soluble in water and also shows solubility in various polar organic solvents. However, quantitative measurements reported in the literature show significant variation. For instance, solubility in water has been cited as 1 mg/mL and, more frequently, as 0.33 g/mL (or 1 part in 3 parts water). This discrepancy may be due to differences in the exact composition of the proflavine/trypaflavine mixture or experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Quantitative Solubility | Qualitative Description | Reference(s) |
|---|---|---|---|
| Water | ~333 mg/mL (1g in 3 parts) | Freely Soluble | |
| Water | 0.33 g/mL | Soluble | |
| Water | 1 mg/mL | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 94 mg/mL | Soluble | |
| Methanol | Not specified | Soluble | |
| Ethanol | Not specified | Soluble / Sparingly Soluble | |
| Glycerin | Not specified | Soluble | |
| Chloroform | Not specified | Very Slightly Soluble | |
| Diethyl Ether | Not specified | Very Slightly Soluble / Insoluble |
| Fixed and Volatile Oils | Not specified | Very Slightly Soluble | |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatic shaker or water bath
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed, airtight flask. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at the same temperature as the equilibration step.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining micro-particulates.
-
Analysis: Dilute the filtered, saturated solution gravimetrically or volumetrically. Determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Figure 1. Workflow for Shake-Flask Solubility Determination.
Protocol for Synthesis of this compound
The synthesis of this compound is a multi-step process typically starting from aniline derivatives. The following protocol is adapted from described methods.
Objective: To synthesize this compound through the formation of 3,6-diaminoacridine (proflavine) followed by methylation.
Part 1: Synthesis of 3,6-Diaminoacridine
-
Reaction Setup: In a reaction vessel, add 2.5 parts of glycerin and heat to 110-120°C with stirring for 20 minutes.
-
Addition of Reactants: Add 1 part of m-phenylenediamine dihydrochloride, mix until dissolved, and then add 0.22 parts of paraformaldehyde.
-
Cyclization: Rapidly increase the temperature to 150-155°C and maintain with stirring for 40-60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation & Isolation: Cool the reaction mixture to below 100°C and pour it into a sodium hydroxide solution to precipitate the product.
-
Purification: Filter the precipitate, wash with water until neutral, and dry at 90-100°C. The crude product can be recrystallized from ethanol to yield 3,6-diaminoacridine.
Part 2: Methylation and Hydrochloride Salt Formation
-
Methylation: To a reaction tank, add 1 part of the synthesized 3,6-diaminoacridine and 6 parts of nitrobenzene. Stir to mix. Add 1 part of dimethyl sulfate and heat to 50-60°C, stirring for approximately 1 hour.
-
Isolation of Methylated Intermediate: After the reaction, filter the mixture and wash the solid product several times with ethyl acetate to obtain the orange-yellow methylated acridine intermediate.
-
Chloride Salt Formation: Add 1 part of the methylated intermediate to a reaction vessel with 2 parts of an appropriate solvent. Add 2 parts of hydrochloric acid while stirring.
-
Final Product Isolation: Filter the resulting precipitate, wash the filter cake with ethyl acetate, and dry at 80-90°C to yield the crude this compound.
-
Final Purification: The crude product can be refined by recrystallization from ethanol to obtain orange-red needle crystals.
Figure 2. Logical Workflow for Acriflavine HCl Synthesis.
Mechanisms of Action & Signaling Pathways
This compound exerts its biological effects through multiple mechanisms, making it a versatile molecule for therapeutic research. Key pathways affected include DNA intercalation, HIF-1 signaling, and the Unfolded Protein Response.
Inhibition of HIF-1 Pathway
Under hypoxic conditions, typically found in solid tumors, the HIF-1α protein subunit is stabilized. It then translocates to the nucleus and dimerizes with the HIF-1β subunit, forming the active HIF-1 transcription factor. HIF-1 drives the expression of genes involved in angiogenesis, cell survival, and metastasis. Acriflavine has been identified as a potent inhibitor of this pathway by directly binding to HIF-1α and preventing its dimerization with HIF-1β. This blockade halts the downstream transcriptional cascade, thereby inhibiting tumor growth and vascularization.
An In-depth Technical Guide to Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of acriflavine hydrochloride. The information is intended to support research and development efforts in fields ranging from molecular biology to oncology.
Chemical Structure and Formula
This compound is not a single chemical entity but a mixture of the hydrochloride salts of two acridine derivatives: 3,6-diamino-10-methylacridinium chloride (acriflavine) and 3,6-diaminoacridine (proflavine).[1][2][3] This mixture is often a brownish-orange to yellow crystalline powder.[1] The presence of both components is crucial to its broad spectrum of activity.
The chemical structures of the primary components are as follows:
-
Acriflavine (3,6-diamino-10-methylacridinium)
-
This molecule is a quaternary ammonium compound, carrying a positive charge on the nitrogen atom of the acridine ring.
-
-
Proflavine (3,6-diaminoacridine)
-
This is the unmethylated precursor to acriflavine.
-
Due to its nature as a mixture, the molecular formula and weight can be represented in various ways. The combined molecular formula is often cited as C₂₇H₂₇Cl₃N₆ or C₂₇H₂₈Cl₄N₆, depending on the specific salt composition.[1][4][5]
Physicochemical and Pharmacological Data
The quantitative properties of this compound are summarized in the table below. These values represent the characteristics of the mixture and may vary slightly between different preparations.
| Property | Value |
| CAS Number | 8063-24-9 |
| Molecular Formula | C₂₇H₂₇Cl₃N₆ (Represents a common mixture)[4][5][6] |
| Molecular Weight | Approximately 541.90 g/mol (for C₂₇H₂₇Cl₃N₆)[4][5] |
| Appearance | Deep orange to brownish-red powder[1] |
| Melting Point | ~260 °C (with decomposition)[7][8] |
| Solubility | Freely soluble in water; soluble in methanol, DMSO, and ethanol.[1][9] |
| LD50 (Oral, Rat) | 1,048 mg/kg[7][8] |
| Primary Mechanisms | DNA Intercalation; Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) dimerization.[2][3] |
Core Mechanisms of Action
This compound exerts its biological effects through two primary, well-documented mechanisms:
DNA Intercalation
Both acriflavine and proflavine are planar molecules that can insert themselves between the base pairs of DNA.[2] This intercalation distorts the helical structure of the nucleic acid, leading to interference with DNA replication and transcription. This disruption of fundamental cellular processes is the basis for its antiseptic and antimicrobial properties, as it is lethal to many microorganisms.[2]
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular adaptation to low oxygen (hypoxia).[3][4] This is particularly relevant in the context of solid tumors, where hypoxia is a common feature that drives tumor progression and angiogenesis.
The mechanism of inhibition is direct and specific:
-
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus.
-
In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit.
-
This HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription. These genes include those encoding for vascular endothelial growth factor (VEGF), glucose transporters (e.g., GLUT1), and enzymes involved in glycolysis.[7]
-
Acriflavine binds directly to the HIF-1α and HIF-2α subunits, preventing their dimerization with HIF-1β.[4][5][6] This blockage of heterodimer formation halts the entire downstream transcriptional cascade.[4][8]
By inhibiting HIF-1, acriflavine can suppress tumor growth, reduce angiogenesis (the formation of new blood vessels), and decrease the expression of angiogenic cytokines.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Fluorescent Staining of Cells
Acriflavine is a fluorescent dye that can be used to stain nucleic acids in cells for visualization by epifluorescence microscopy. This protocol is adapted from a method for staining marine protists and can be modified for other cell types.[10]
Materials:
-
This compound
-
Distilled water
-
Citrate buffer (0.1 M, pH 3.0)
-
Isopropyl alcohol (75%)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium/buffer
-
Live or fixed cells
-
Microscope slides and coverslips
-
Epifluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Staining Solution: Prepare a 0.5% (w/v) stock solution of this compound in distilled water. From this stock, prepare a 0.05% (w/v) working solution in 0.1 M citrate buffer (pH 3.0).[10]
-
Cell Preparation:
-
For cells in suspension, centrifuge to pellet the cells and wash once with PBS.
-
For adherent cells on a coverslip, wash gently with PBS.
-
Cells can be live or fixed (e.g., with 4% paraformaldehyde).
-
-
Staining: Add the 0.05% acriflavine working solution to the cells and incubate for 4-5 minutes at room temperature.[10]
-
Washing:
-
Mounting and Visualization: Mount the cells on a microscope slide with a drop of mounting medium and a coverslip. Visualize using an epifluorescence microscope. Acriflavine typically emits green fluorescence when bound to DNA.
Protocol for Western Blot Analysis of HIF-1α Pathway Proteins
This protocol outlines the steps to assess the effect of acriflavine on the expression of HIF-1α and its downstream targets (e.g., VEGF, PGK1) in cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., HeLa, PC-3)
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-VEGF, anti-PGK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Induction of Hypoxia: For the last 4-8 hours of treatment, place the cells in a hypoxic chamber (e.g., 1% O₂) or treat with a chemical inducer to stabilize HIF-1α protein.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-HIF-1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
Visualization of Signaling and Experimental Logic
HIF-1α Signaling Pathway and Inhibition by Acriflavine
The following diagram illustrates the cellular response to hypoxia and the specific point of intervention by this compound.
Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.
Experimental Workflow for Assessing Acriflavine Efficacy
The diagram below outlines a logical workflow for evaluating the anti-cancer effects of this compound, from in vitro cell viability to in vivo tumor growth.
Caption: Logical workflow for evaluating the anticancer efficacy of acriflavine.
References
- 1. nbinno.com [nbinno.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustained Delivery of Acriflavine from the Suprachoroidal Space Provides Long Term Suppression of Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 11. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a versatile acridine dye with a long history as a topical antiseptic.[1][2] In modern research, it is widely utilized as a fluorescent stain for nucleic acids and, more significantly, as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, a key target in oncology and immunology research.[3][4][5] Chemically, commercial this compound is not a single entity but a mixture, primarily composed of 3,6-diamino-10-methylacridinium chloride (the "acriflavine" component) and its precursor, 3,6-diaminoacridine (proflavine).[6][7]
Given its reactivity and sensitivity to environmental factors, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of its physicochemical properties, recommended storage conditions, stability profile, and standardized protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to understanding its handling and storage requirements.
| Property | Description | Citations |
| Appearance | Orange to red-brown crystalline powder. | [1][8] |
| Primary Components | Mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine). | [6][7] |
| Melting Point | Decomposes at approximately 260 °C. | [9] |
| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and methanol. | [7] |
| Key Sensitivities | Hygroscopic (absorbs moisture) and light-sensitive. | [10][11] |
Recommended Storage Conditions
Proper storage is critical to prevent degradation and ensure the compound's shelf life, which can exceed two years if stored correctly.[11] The optimal conditions vary depending on whether the compound is in solid form or in a stock solution.
| Form | Condition | Recommended Temperature | Duration | Additional Notes | Citations |
| Solid Powder | Short-term (days to weeks) | 0 - 4 °C | Months | Store in a dry, dark, and well-ventilated place. The container must be kept tightly sealed to prevent moisture absorption. | [8][11][12] |
| Long-term (months to years) | -20 °C | Years | [11] | ||
| Stock Solution | In DMSO or other suitable solvent | -20 °C | Up to 1 month | Aliquot solution to prevent repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture uptake by the solvent. | [4][13] |
| -80 °C | Up to 6 months | [4][13] |
Stability Profile
This compound is generally stable when stored under the recommended conditions.[14] However, its stability is significantly influenced by exposure to light, moisture, heat, and incompatible chemical agents.
-
Light Sensitivity : this compound is photosensitive.[11] Exposure to UV or visible light can induce photochemical degradation. Therefore, the solid compound and its solutions must be stored in amber vials or otherwise protected from light to maintain their integrity.
-
Hygroscopicity : The compound readily absorbs moisture from the atmosphere, which can lead to physical changes (caking) and chemical degradation through hydrolysis.[10] Storage in a desiccated environment with tightly sealed containers is essential.
-
Thermal Stability : While the decomposition temperature is high (~260 °C), elevated temperatures below this point can accelerate degradation.[9] Storing at recommended cool or frozen temperatures minimizes the risk of thermal decomposition.
-
Chemical Incompatibilities : Contact with strong oxidizing agents, strong bases, and strong acids should be avoided as they can cause rapid chemical degradation.[13][14][15][16]
-
Hazardous Decomposition : When exposed to fire, this compound can decompose to produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[12][14]
Experimental Protocols for Stability Assessment
To ensure the quality of this compound and characterize its degradation products, a stability-indicating analytical method is required. Forced degradation studies are essential for developing such methods and understanding the degradation pathways.[17][18]
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to separate acriflavine, proflavine, and their potential degradation products. The following protocol is adapted from published analytical methods for acridine dyes.[6][19]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Waters X-Bridge C18, 4.6 x 30 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15-20 minutes |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV-Vis Detector at 254 nm or a wavelength of maximum absorbance (e.g., 454 nm) |
| Injection Volume | 5 - 20 µL |
Representative Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to intentionally degrade the sample, which helps in identifying likely degradation products and establishing the specificity of the stability-indicating method.[20][21] The goal is to achieve 5-20% degradation of the active ingredient.[20]
Sample Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis : Mix the drug solution with an equal volume of 0.1 M to 1 M HCl. Incubate at 60°C for several hours. At designated time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.[20]
-
Base Hydrolysis : Mix the drug solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at 60°C for several hours. Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.[20]
-
Oxidative Degradation : Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light. Withdraw samples at time points and dilute for HPLC analysis.[18]
-
Thermal Degradation : Store the solid powder in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, reflux the drug solution at 70°C for several hours.[20] Cool samples before analysis.
-
Photodegradation : Expose the drug solution to a light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light. Analyze both samples by HPLC.
Caption: Workflow for a forced degradation study of this compound.
Mechanism of Action: HIF-1 Pathway Inhibition
For researchers using this compound as a biological tool, understanding its mechanism of action is crucial. Under hypoxic (low oxygen) conditions, the HIF-1α protein subunit is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins that promote angiogenesis (e.g., VEGF), metabolic adaptation, and cell survival.[22][23]
Acriflavine exerts its potent biological effects by directly binding to the HIF-1α subunit, which physically blocks its ability to dimerize with HIF-1β.[23][24] This inhibition prevents the formation of the active transcription factor, thereby suppressing the expression of downstream target genes and mitigating the cellular response to hypoxia.[3][22]
Caption: Inhibition of the HIF-1 signaling pathway by this compound.
References
- 1. Acriflavine - Wikipedia [en.wikipedia.org]
- 2. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. biorxiv.org [biorxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. This compound - CD Formulation [formulationbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. westliberty.edu [westliberty.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. lobachemie.com [lobachemie.com]
- 17. scispace.com [scispace.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic determination of acriflavine and proflavine residues in channel catfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. biomedres.us [biomedres.us]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Acriflavine Hydrochloride Staining in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a fluorescent dye and a mixture of 3,6-diamino-10-methylacridinium chloride (acriflavine) and 3,6-diaminoacridine (proflavine).[1] As a member of the acridine family, it functions as an intercalating agent that binds to nucleic acids, making it a valuable tool for biological staining.[2] In cell culture applications, it is primarily used for fluorescently labeling DNA and high molecular weight RNA, allowing for visualization of the nucleus and analysis of cellular morphology.[3]
Beyond its role as a stain, this compound is also recognized as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), preventing the dimerization of its subunits.[4] This activity has led to its investigation in cancer research.[4] However, researchers must be aware of its potential cytotoxicity and genotoxicity. Studies have shown that acriflavine exposure, particularly with illumination, can lead to DNA damage.[5][6] Therefore, appropriate safety precautions are essential when handling this compound.
This document provides detailed protocols for using this compound for nuclear staining in cultured cells for fluorescence microscopy analysis.
Principle of the Method
This compound is a cell-permeable dye that intercalates into the double helix of DNA. Upon binding, its fluorescence is significantly enhanced. When excited by light in the blue-violet to blue range, it emits a fluorescence signal that is typically detected in the green to yellow-orange spectrum, allowing for clear visualization of the cell nucleus. The specific excitation and emission wavelengths can vary depending on the solvent and local environment.[3] This property makes it suitable for applications such as assessing nuclear morphology, cell cycle analysis, and identifying changes associated with apoptosis or cytotoxicity.
Caption: Mechanism of this compound Staining.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound.
| Parameter | Value | Source(s) |
| Stock Solution | 0.5% (w/v) in distilled water | [7][8] |
| Working Concentration | 0.025% - 0.05% (w/v) | [5][7] |
| Staining Incubation Time | 3 - 4 minutes | [7][8] |
| Cytotoxicity (CC50) | Vero Cells: 3.4 µM A549ACE2+ Cells: 3.1 µM HCT-8 Cells: 2.1 µM Primary Human Fibroblasts: 12 µM | [9] |
| Excitation Wavelength (λex) | ~416 - 463 nm (Varies with solvent; ~450 nm is common for microscopy) | [3][10] |
| Emission Wavelength (λem) | ~514 - 540 nm (Varies with solvent) | [3][10] |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Distilled Water (for stock solution)
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Citrate Buffer (0.1 M, pH 3.0) (Optional, for specific protocols)[7][8]
-
Fixation Solution: 4% Paraformaldehyde (PFA) or Formaldehyde in PBS
-
Permeabilization Solution: 0.1-0.5% Triton™ X-100 in PBS
-
Mounting Medium (with or without antifade)
-
Glass slides or chamber slides suitable for cell culture
-
Coverslips
-
Micropipettes and sterile tips
-
Fluorescence Microscope with appropriate filter sets (e.g., DAPI/FITC)
Preparation of Solutions
-
Acriflavine Stock Solution (0.5% w/v):
-
Dissolve 50 mg of this compound powder in 10 mL of distilled water.
-
Mix thoroughly until fully dissolved.
-
Store protected from light at 4°C. This stock is stable for several weeks.
-
-
Acriflavine Staining Solution (0.05% w/v):
Protocol for Staining Adherent Cells in Culture
This protocol details the staining of cells grown on chamber slides or coverslips for fluorescence microscopy.
Caption: Workflow for this compound Staining of Adherent Cells.
-
Cell Culture: Seed and grow cells on a suitable sterile surface (e.g., chamber slides, or coverslips placed in a multi-well plate) to the desired confluency.
-
Washing: Gently aspirate the culture medium. Wash the cells once with 1X PBS.
-
Fixation: Add enough 4% PFA solution to cover the cells. Incubate for 10-15 minutes at room temperature.[11]
-
Washing: Aspirate the fixation solution and wash the cells twice with 1X PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): If targeting nuclear DNA specifically, permeabilize the cells by adding 0.1-0.5% Triton™ X-100 in PBS. Incubate for 10-15 minutes at room temperature. This step helps the dye penetrate the nuclear membrane more effectively.
-
Washing: Aspirate the permeabilization solution and wash the cells twice with 1X PBS for 5 minutes each.
-
Staining: Add the freshly prepared 0.05% acriflavine staining solution to the cells, ensuring they are fully covered. Incubate for 3-4 minutes at room temperature, protected from light.[7][8]
-
Final Washes: Aspirate the staining solution. Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount a coverslip onto the slide using a drop of mounting medium. If using coverslips from a plate, carefully invert them onto a glass slide with mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Use an excitation filter around 450 nm and an emission filter around 540 nm.[10] Nuclei should appear brightly fluorescent.
Data Analysis and Interpretation
-
Healthy Cells: In a healthy cell population, acriflavine staining will reveal nuclei with a uniform, bright fluorescence and a well-defined, regular shape.
-
Apoptotic/Necrotic Cells: Cytotoxic effects can lead to noticeable changes in nuclear morphology. Look for signs of:
-
Chromatin Condensation: Nuclei may appear smaller, more intensely stained, and irregular in shape.
-
Nuclear Fragmentation: The nucleus may break apart into smaller, distinct bodies (apoptotic bodies).
-
-
Cell Viability Assessment: While acriflavine is not a conventional viability dye like Calcein-AM, it can be used to assess cytotoxicity by observing these morphological changes.[12] A significant increase in the percentage of cells with condensed or fragmented nuclei after treatment with a compound can indicate a cytotoxic effect.
Safety and Handling Precautions
-
Genotoxicity: Acriflavine is a DNA intercalator and has been shown to cause DNA damage, especially upon exposure to light.[5][6] It is classified as a substance that may cause genetic defects and cancer.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Light Sensitivity: Perform staining procedures in a subdued light environment and store stock solutions protected from light to prevent photodegradation and minimize phototoxicity effects.
-
Disposal: Dispose of acriflavine waste according to your institution's guidelines for chemical and biohazardous waste.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 吖啶黄 BioReagent, suitable for fluorescence, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fgsc.net [fgsc.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for Nucleic Acid Visualization in Gels using Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride is a fluorescent dye belonging to the acridine family. It has a historical use as a topical antiseptic and has been investigated for various biomedical applications.[1][2] Its ability to intercalate with DNA makes it a potential fluorescent stain for the visualization of nucleic acids in agarose and polyacrylamide gels.[3] When bound to DNA, this compound exhibits fluorescence, allowing for the detection of DNA bands under appropriate excitation wavelengths. These application notes provide an overview, protocols, and comparative data for using this compound as a nucleic acid gel stain.
Mechanism of Action
This compound is a planar molecule that binds to nucleic acids primarily through intercalation, where it inserts itself between the base pairs of the DNA double helix.[4][5] This interaction is stabilized by van der Waals forces, hydrogen bonding, and π-π stacking between the acridine ring system and the DNA bases. Upon intercalation, the fluorescence of this compound is enhanced, forming the basis for its use in nucleic acid visualization.
Advantages and Disadvantages
While not as commonly used as other nucleic acid stains, this compound presents a potential alternative with its own set of characteristics.
Potential Advantages:
-
Fluorescent Properties: It is a fluorescent molecule, which can offer higher sensitivity compared to non-fluorescent stains.
-
Cost-Effectiveness: As a historically used compound, it may be a more economical choice compared to some proprietary next-generation dyes.
Disadvantages:
-
Limited Published Protocols: Specific, optimized protocols for nucleic acid gel staining are not widely available in recent literature, requiring some optimization by the user.
-
Potential for Mutagenicity: As a DNA intercalating agent, there is a potential for mutagenic effects, and appropriate safety precautions should be taken.
-
Lower Sensitivity Compared to Modern Dyes: While fluorescent, its sensitivity may not match that of newer, optimized dyes like SYBR Green or GelRed.
Data Presentation
The following table summarizes the known properties of this compound in the context of nucleic acid visualization and provides a comparison with other commonly used stains. Note that direct comparative data for this compound in gel staining is limited in the literature.
| Property | This compound | Ethidium Bromide (EtBr) | SYBR Green I |
| Mechanism of Action | Intercalation | Intercalation[6] | Intercalation and minor groove binding |
| Excitation Maxima (Bound to DNA) | ~304 nm, ~465 nm[7] | ~300 nm, ~518 nm[1] | ~290 nm, ~497 nm |
| Emission Maximum (Bound to DNA) | ~502 nm[7] | ~605 nm[1] | ~520 nm |
| Visualization | UV Transilluminator, Blue Light Transilluminator | UV Transilluminator[6] | Blue Light Transilluminator, UV Transilluminator |
| Relative Sensitivity | Moderate (exact limit of detection in gels not widely reported) | High (detects ~1-5 ng of DNA)[5] | Very High (detects as little as 25 pg of DNA) |
| Safety | Potential mutagen, handle with care. | Known mutagen and carcinogen.[5] | Considered a safer alternative to EtBr. |
| Staining Procedure | Post-staining or In-gel staining (requires optimization) | Post-staining or In-gel staining.[6] | Post-staining or In-gel staining. |
Experimental Protocols
The following are recommended starting protocols for using this compound to stain nucleic acids in agarose or polyacrylamide gels. Optimization may be required depending on the specific application and equipment.
Protocol 1: Post-Staining of Nucleic Acid Gels
This method is generally recommended for achieving a better signal-to-noise ratio.
Materials:
-
This compound powder
-
Nuclease-free water
-
Staining tray
-
Orbital shaker
-
Gel documentation system (UV or blue light transilluminator)
Procedure:
-
Prepare a 1 mg/mL Stock Solution:
-
Dissolve 10 mg of this compound in 10 mL of nuclease-free water.
-
Store the stock solution in a light-protected container at 4°C.
-
-
Prepare the Staining Solution:
-
Dilute the stock solution to a final concentration of 1-5 µg/mL in an appropriate buffer (e.g., 1X TAE or 1X TBE). For a 100 mL staining solution, add 100-500 µL of the 1 mg/mL stock solution.
-
-
Gel Electrophoresis:
-
Run the agarose or polyacrylamide gel as per standard procedures.
-
-
Staining:
-
After electrophoresis, carefully place the gel in the staining tray containing the this compound staining solution.
-
Incubate on an orbital shaker with gentle agitation for 15-30 minutes at room temperature. Protect the staining tray from light.
-
-
Destaining (Optional but Recommended):
-
If high background fluorescence is observed, destain the gel in nuclease-free water or the electrophoresis running buffer for 10-20 minutes with gentle agitation.
-
-
Visualization:
-
Place the gel on a UV transilluminator (long-wave UV is preferable to minimize DNA damage) or a blue light transilluminator.
-
Capture the image using a gel documentation system with the appropriate emission filter for ~502 nm.
-
Protocol 2: In-Gel Staining of Nucleic Acid Gels
This method is quicker as the stain is incorporated into the gel during preparation.
Materials:
-
This compound 1 mg/mL stock solution
-
Agarose or acrylamide solution
-
Electrophoresis buffer (e.g., 1X TAE or 1X TBE)
-
Gel casting equipment
-
Gel documentation system
Procedure:
-
Prepare the Gel Solution:
-
Prepare the desired percentage of agarose or polyacrylamide gel solution in the appropriate electrophoresis buffer.
-
Heat the agarose to dissolve it completely and then cool it to about 50-60°C. For acrylamide, prepare the solution before adding the polymerization catalyst.
-
-
Add this compound:
-
Add the this compound stock solution to the molten agarose or the acrylamide solution to a final concentration of 0.5-1 µg/mL. For a 100 mL gel, add 50-100 µL of the 1 mg/mL stock solution.
-
Swirl the flask gently to mix the stain evenly.
-
-
Cast the Gel:
-
Pour the gel into the casting tray with the combs in place and allow it to solidify.
-
-
Electrophoresis:
-
Load the samples and run the gel in electrophoresis buffer. It is recommended to also add this compound to the running buffer at the same concentration as in the gel to maintain consistent staining during the run.
-
-
Visualization:
-
After electrophoresis, the gel can be visualized directly on a UV or blue light transilluminator without a separate staining step.
-
Mandatory Visualizations
Caption: Workflow for post-staining nucleic acid gels with this compound.
Caption: Mechanism of this compound intercalation into the DNA double helix.
References
- 1. DNA Separation and Detection on Agarose Gels/Post-Electrophoresis Staining Protocol [protocols.io]
- 2. protocols.io [protocols.io]
- 3. mpbio.com [mpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride (ACF-HCl), a fluorescent dye and topical antiseptic, has garnered significant interest in biomedical research for its utility in in vivo imaging and as a therapeutic agent. Its intrinsic fluorescence and biological activities, particularly its role as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), make it a valuable tool for various research applications.[1][2][3] These notes provide detailed protocols and data for two primary in vivo applications: monitoring HIF-1 inhibition in cancer models and topical imaging of epithelial tissues using confocal microscopy.
This compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1] It functions as an intercalating dye and is recognized as a potent inhibitor of HIF-1 dimerization, which is critical for cancer progression.[1][2][3]
Application 1: In Vivo Monitoring of HIF-1 Inhibition in Cancer Models
Acriflavine's ability to inhibit the dimerization of HIF-1α and HIF-1β provides a powerful mechanism to study and potentially treat solid tumors.[2] In this context, in vivo imaging is typically used to assess the downstream effects of HIF-1 inhibition on tumor growth and gene expression, often through bioluminescence reporter systems, rather than imaging the fluorescence of acriflavine itself.
Experimental Workflow: HIF-1 Inhibition in a Xenograft Mouse Model
Caption: Workflow for in vivo monitoring of HIF-1 inhibition.
Detailed Experimental Protocol:
1. Animal Model and Tumor Implantation:
- Animal Strain: Immunocompromised mice (e.g., Nude or SCID) are typically used for xenograft studies.
- Cell Lines: Use human cancer cell lines (e.g., prostate, pancreatic, glioblastoma) that stably express a reporter gene, such as Firefly luciferase, for bioluminescence imaging.
- Implantation: Implant tumor cells subcutaneously into the flank or orthotopically into the relevant organ. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.
2. Preparation of this compound Solution:
- Solvent: Dissolve this compound in a sterile, biocompatible solvent such as 0.9% NaCl (saline) or Phosphate-Buffered Saline (PBS). For compounds that are difficult to dissolve, Dimethyl Sulfoxide (DMSO) can be used as an initial solvent, followed by dilution in saline, though care must be taken regarding DMSO toxicity.
- Concentration: Prepare a stock solution from which the final dosing volume can be accurately administered. For example, to achieve a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the solution concentration would need to be 1.25 mg/mL.
- Storage: Store the stock solution protected from light.
3. Administration:
- Route: Intraperitoneal (IP) injection is a common administration route.
- Dosage: Dosages reported in literature vary. A common starting point is 5 mg/kg administered daily.
- Procedure:
- Restrain the mouse appropriately.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][5]
- Insert a 25-27 gauge needle at a 30-40° angle.[4][5]
- Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.[6]
4. In Vivo Bioluminescence Imaging:
- Timing: Perform imaging at baseline before treatment and at regular intervals during the treatment period.
- Substrate Injection: Administer D-Luciferin (the substrate for Firefly luciferase) via IP injection, typically 10-15 minutes before imaging.
- Imaging System: Use an in vivo imaging system (IVIS) equipped for bioluminescence. Anesthetize mice with isoflurane during the imaging procedure.
- Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI). A decrease in signal intensity in the acriflavine-treated group compared to the control group indicates a reduction in tumor metabolic activity and proliferation, an indirect measure of HIF-1 inhibition.
Quantitative Data Summary
| Cancer Type | Animal Model | Acriflavine HCl Dose | Administration Route | Imaging Readout | Outcome |
| Prostate Cancer | Mouse Xenograft | Not specified, but IC50 ~1 µM | Daily IP injection | Bioluminescence (HIF-1 dependent reporter) | Marked decrease in bioluminescence after 4 days. |
| Pancreatic Cancer | Mouse Xenograft (PDTX model) | 5 mg/kg (daily) & 10 mg/kg (weekend) | Intraperitoneal (IP) | Tumor Volume (caliper) | Significant suppression of tumor growth in moderately differentiated model. |
| Brain Cancer (Glioma) | Rat Model | Local delivery via biodegradable polymers | Local Administration | MRI, Histology | Nearly 100% long-term survival and reduced tumor size.[7][8][9] |
Application 2: Topical In Vivo Imaging of Precancerous Lesions
Acriflavine serves as a topical fluorescent contrast agent for real-time imaging of epithelial tissues using Confocal Laser Endomicroscopy (CLE) or Fibered Confocal Fluorescence Microscopy (FCFM).[10][11] It primarily stains cell nuclei, allowing for the visualization of tissue architecture at a cellular level.[10]
Important Safety Note: Studies have shown that acriflavine exposure followed by illumination with light at 448 nm can lead to DNA damage.[11] Therefore, its use in humans is not currently supported, and appropriate safety precautions should be taken in preclinical studies. Methylene blue may be a safer alternative for similar applications.[11]
Signaling and Staining Mechanism
Caption: Mechanism of acriflavine staining for in vivo microscopy.
Detailed Experimental Protocol:
1. Preparation of Acriflavine Staining Solution:
- Concentration: Prepare a 0.02% (w/v) this compound solution in sterile water or PBS. Studies have shown this concentration provides optimal image quality for nuclei staining in CLE.[7][12] Concentrations up to 0.05% have also been used.[7]
- Preparation: For a 10 mL solution of 0.02% acriflavine, dissolve 2 mg of this compound in 10 mL of sterile water.
- Storage: Protect the solution from light.
2. Animal Model and Tissue Exposure:
- Model: The hamster cheek pouch is a well-established model for studying oral precancerous lesions.[11] This protocol can be adapted for other accessible epithelial tissues.
- Anesthesia: Anesthetize the animal according to approved institutional protocols.
- Tissue Exposure: Gently expose the epithelial surface to be imaged.
3. Staining Procedure:
- Application: Apply the 0.02% acriflavine solution topically to the mucosal surface using a spraying catheter or by gentle swabbing.[10]
- Incubation: Allow the dye to remain in contact with the tissue for 60-90 seconds.
- Rinsing: Gently rinse the surface with saline or water to remove excess, unbound dye.
4. Confocal Laser Endomicroscopy (CLE/FCFM) Imaging:
- Equipment: Use a CLE or FCFM system with an appropriate laser line for excitation. Acriflavine is typically excited at 488 nm.
- Procedure:
- Bring the distal tip of the endomicroscopy probe into gentle contact with the stained tissue surface.[10]
- Use a cap or gentle suction to stabilize the probe and minimize motion artifacts.[10]
- Acquire images at the cellular and subcellular levels. Focus on nuclear morphology, cell density, and overall tissue architecture.
- Compare the images of suspicious lesions with surrounding normal tissue.
Quantitative Data Summary
| Parameter | Normal Epithelium | Hyperplasia / Dysplasia | Invasive Carcinoma |
| Acriflavine Concentration | 0.02% - 0.05% (topical) | 0.02% - 0.05% (topical) | 0.02% - 0.05% (topical) |
| Nuclear Staining Pattern | Regularly spaced, uniform nuclei | Increased cell density, irregular nuclear size/shape | Aberrant nuclear patterns, high cell density |
| Cellular Density | Normal | Increased | Significantly Increased[11] |
| Genotoxicity Concern | High risk upon illumination at 448 nm | High risk upon illumination at 448 nm | High risk upon illumination at 448 nm |
These protocols and notes are intended to serve as a comprehensive guide for the application of this compound in in vivo imaging studies. Researchers should adapt these methodologies to their specific experimental needs while adhering to all institutional and safety guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hypoxia-inducible factor 1 by acriflavine renders glioblastoma sensitive for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confocal laser endomicroscopy in the “in vivo” histological diagnosis of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects on confocal laser endomicroscopy image quality by different acriflavine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acriflavine Hydrochloride in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine hydrochloride (ACF), a fluorescent acridine dye, is a versatile tool in flow cytometry with applications in cell cycle analysis, apoptosis detection, and the study of multidrug resistance.[1] As an intercalating agent, it binds to nucleic acids, allowing for the quantitative assessment of cellular DNA content.[2] Its fluorescent properties also enable its use as a substrate for efflux pumps, making it valuable for functional assays of multidrug resistance. This document provides detailed protocols for the application of this compound in these key areas of cell analysis.
Key Applications and Data Presentation
The following table summarizes the key applications of this compound in flow cytometry and provides a starting point for experimental parameters. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Application | Principle | Recommended Concentration | Incubation Time | Excitation/Emission (nm) |
| Cell Cycle Analysis | Stoichiometric binding to DNA allows for discrimination of G0/G1, S, and G2/M phases based on fluorescence intensity.[3] | 1 - 10 µM | 30 minutes - 48 hours | ~488 / ~520 |
| Apoptosis Detection | Alterations in membrane permeability and nuclear condensation during apoptosis lead to differential uptake and fluorescence of acriflavine. | 0.5 - 5 µM | 15 - 60 minutes | ~488 / ~520 |
| Multidrug Resistance (MDR) Assay | Acriflavine is a substrate for ABC transporter proteins (efflux pumps).[4] Cells with higher MDR activity will exhibit lower intracellular fluorescence due to active efflux of the dye.[4] | 1 - 5 µM | 30 - 60 minutes | ~488 / ~520 |
Experimental Protocols
Cell Cycle Analysis using this compound
This protocol details the steps for analyzing the cell cycle distribution of a cell population using this compound staining.
Materials:
-
This compound (ACF)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a blue laser (488 nm)
Protocol:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Fixation:
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of a staining solution containing this compound (1-10 µM) and RNase A (100 µg/mL) in Flow Cytometry Staining Buffer.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect the fluorescence emission using a filter appropriate for green fluorescence (e.g., 530/30 nm).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis using this compound.
Apoptosis Detection using this compound
This protocol provides a method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells based on their differential staining with this compound.
Materials:
-
This compound (ACF)
-
Annexin V Binding Buffer (10X)
-
Propidium Iodide (PI) or other viability dye (optional, for dual staining)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with a blue laser (488 nm)
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your cell line using a known method. Include a non-treated control.
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock in deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of this compound solution (to a final concentration of 0.5-5 µM).
-
(Optional) Add 5 µL of a viability dye like Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation and collect fluorescence in the green (~520 nm for Acriflavine) and red (~617 nm for PI, if used) channels.
-
Distinguish cell populations:
-
Live cells: Low acriflavine fluorescence.
-
Early apoptotic cells: Higher acriflavine fluorescence.
-
Late apoptotic/necrotic cells: High acriflavine and high PI fluorescence (if used).
-
-
Caption: Workflow for apoptosis detection using this compound.
Multidrug Resistance (MDR) Efflux Assay
This protocol measures the activity of multidrug resistance efflux pumps by quantifying the retention of this compound.
Materials:
-
This compound (ACF)
-
Cell culture medium
-
Efflux pump inhibitor (e.g., Verapamil, as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with a blue laser (488 nm)
Protocol:
-
Cell Preparation:
-
Culture cells to be tested for MDR activity. Include a known MDR-positive and a sensitive cell line as controls if available.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
-
Acriflavine Loading:
-
Resuspend the cells in pre-warmed cell culture medium containing 1-5 µM this compound.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
(Optional) For the inhibitor control, pre-incubate a sample of cells with an efflux pump inhibitor (e.g., 50 µM Verapamil) for 30 minutes before adding acriflavine.
-
-
Efflux and Analysis:
-
After the loading period, wash the cells twice with cold PBS to remove extracellular acriflavine.
-
Resuspend the cells in fresh, pre-warmed culture medium.
-
Analyze the intracellular fluorescence immediately on a flow cytometer (Time point 0).
-
Incubate the cells at 37°C and analyze again at various time points (e.g., 30, 60, and 120 minutes) to measure the efflux of the dye.
-
Cells with high MDR activity will show a more rapid decrease in fluorescence over time compared to sensitive cells or cells treated with an inhibitor.
-
Caption: Principle of the multidrug resistance efflux assay.
References
Application Notes: Acriflavine Hydrochloride for Staining Meiotic Chromosomes
Introduction Acriflavine hydrochloride is a fluorescent, DNA-specific dye particularly suitable for staining meiotic chromosomes in various organisms, including fungi and plants.[1] Its application, often following an acid hydrolysis step similar to the Feulgen procedure, allows for clear visualization of chromosome morphology while leaving protein-rich structures like the nucleolus transparent.[1] This characteristic is highly advantageous for detailed analysis of pachytene chromosomes and for observing chromatin strands extending through the nucleolus to the satellite.[1] This document provides detailed protocols and technical data for the use of this compound in meiotic chromosome studies.
Mechanism of Action Acriflavine staining for chromosomes typically employs a preliminary acid hydrolysis step. This process removes purine bases from the DNA, exposing aldehyde groups on the deoxyribose sugar. Acriflavine then binds covalently to these exposed aldehyde groups, resulting in stable, fluorescently labeled chromosomes. Because the nucleolus is primarily composed of RNA and protein, it does not undergo this reaction and thus remains unstained, providing excellent contrast for chromosomal analysis.[1]
Caption: Mechanism of Acriflavine-Feulgen Chromosome Staining.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for two different protocols using acriflavine for staining cellular structures. The protocol adapted from Tanke and van Ingen (1980) is specifically optimized for meiotic chromosomes in fungi.[1]
| Parameter | Protocol 1: Meiotic Chromosomes (Fungi)[1] | Protocol 2: General Protist Staining[2] |
| Sample Type | Unfixed intact perithecia | Live or formaldehyde-fixed cells |
| Acriflavine Concentration | 100–200 µg/mL | 0.05% (500 µg/mL) |
| Staining Solution | In 0.1 N HCl with 5 mg/mL K₂S₂O₅ | In 0.1 M citrate buffer, pH 3.0 |
| Hydrolysis | 4 N HCl for 20–30 min at 30°C | Not specified |
| Staining Time | 20–30 min at 30°C | 4 min at room temperature |
| Washing/Differentiation | 3 x 3-5 min in HCl:70% Ethanol (2:98 v/v) | 75% Isopropyl alcohol, then water |
| Mounting Medium | 10% Glycerol | Water or immersion oil |
| Excitation Wavelength | ~450 nm | 420-490 nm or 450-490 nm |
| Emission Wavelength | ~540 nm | Not specified (Red/Green fluorescence) |
Detailed Experimental Protocol
This protocol is adapted from the Feulgen-type staining procedure used for visualizing meiotic chromosomes in the fungus Neurospora crassa.[1]
1. Materials and Reagents
-
This compound (Sigma)
-
Potassium Metabisulfite (K₂S₂O₅)
-
Hydrochloric Acid (HCl)
-
70% Ethanol
-
10% Glycerol
-
Distilled Water
-
Microscope slides and coverslips
-
Epifluorescence microscope
2. Solutions Preparation
-
Staining Solution: Dissolve this compound to a final concentration of 100-200 µg/mL and potassium metabisulfite to 5 mg/mL in 0.1 N HCl. Prepare fresh.
-
Hydrolysis Solution: 4 N HCl.
-
Washing Solution: Mix concentrated HCl and 70% ethanol in a 2:98 v/v ratio.
3. Staining Procedure
-
Sample Preparation: Grow and prepare biological samples as required. For Neurospora, strips of agar bearing developing perithecia (4-6 days post-fertilization) are used directly.[1]
-
Hydrolysis: Immerse the unfixed samples in 4 N HCl for 20-30 minutes at 30°C.[1]
-
Rinsing: Rinse the samples once with distilled water to remove the acid.[1]
-
Staining: Transfer the samples to the acriflavine staining solution and incubate for 20-30 minutes at 30°C.[1]
-
Washing (Differentiation): To remove non-covalently bound stain, wash the samples three times, for 3-5 minutes each, in the HCl-ethanol washing solution at 30°C.[1]
-
Final Rinse: Wash the samples twice in distilled water to remove the washing solution.[1]
-
Mounting: Dissect the stained material (e.g., perithecia) in a drop of 10% glycerol on a clean microscope slide.
-
Squash Preparation: Gently squash the dissected material under a coverslip to release and spread the meiotic cells (e.g., asci).
-
Visualization: Examine the slides using an epifluorescence microscope equipped with filters for excitation at approximately 450 nm and emission detection at around 540 nm.[1] A magnification of 500x or higher is recommended.[1]
Experimental Workflow Diagram
Caption: Workflow for Meiotic Chromosome Staining with Acriflavine.
Applications in Research and Drug Development
-
Cytogenetics: Acriflavine staining is a powerful tool for fundamental research in meiosis, allowing for detailed observation of chromosome pairing, recombination, and segregation.
-
Genotoxicity Screening: While effective for staining, researchers should be aware that acriflavine can induce DNA damage upon light exposure, a property investigated in other contexts like in vivo imaging.[3] This characteristic could be explored in specific genotoxicity assays.
-
Anticancer Research: Acriflavine is recognized as a potent inhibitor of Hypoxia-Inducible Factor (HIF-1), a key target in cancer therapy.[4][5] Its interaction with DNA is a core aspect of its broader biological activities, which also include inhibiting the unfolded protein response and epithelial-to-mesenchymal transition (EMT) in cancer models.[6] Understanding its effects on chromosome structure and stability can provide insights into its mechanism as an anticancer agent.
References
- 1. fgsc.net [fgsc.net]
- 2. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 3. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acriflavine Inhibits Acquired Drug Resistance by Blocking the Epithelial-to-Mesenchymal Transition and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of RNA using Acriflavine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing acriflavine hydrochloride for the non-covalent fluorescent labeling of RNA. This document details the underlying principles, experimental protocols for in-gel staining and cellular imaging, and key quantitative data to facilitate the application of this technique in research and development.
Introduction
This compound is a fluorescent dye belonging to the acridine family. It is a valuable tool for the visualization of nucleic acids, including RNA, due to its ability to intercalate into the helical structure of double-stranded regions. Upon intercalation, acriflavine exhibits enhanced fluorescence, making it a useful stain for various applications such as gel electrophoresis and fluorescence microscopy. While not a covalent label, its non-covalent binding allows for simple and rapid staining procedures.
Mechanism of Action
This compound binds to RNA primarily through intercalation. The planar acridine ring structure inserts itself between adjacent base pairs in double-stranded regions of RNA molecules. This interaction is stabilized by non-covalent forces, including van der Waals interactions and hydrogen bonding. This intercalation process leads to a significant increase in the fluorescence quantum yield of the acriflavine molecule, allowing for the visualization of RNA.
Caption: Acriflavine intercalates into dsRNA, enhancing fluorescence.
Quantitative Data
The following table summarizes key quantitative parameters associated with the use of this compound and related acridine dyes for nucleic acid labeling.
| Parameter | Value | Remarks |
| Excitation Wavelength (λex) | ~450-490 nm | Optimal excitation can vary depending on the instrument and buffer conditions. |
| Emission Wavelength (λem) | ~512-540 nm | The emission peak may shift slightly upon binding to RNA. |
| Binding Affinity (Kd) | Not widely reported for RNA | The binding affinity of the related compound proflavine to poly(A)-poly(U) RNA is in the micromolar range.[1] |
| Fluorescence Enhancement | Significant increase upon binding | The quantum yield of acridine dyes increases upon intercalation into nucleic acids.[1] |
| Recommended Staining Concentration (In-gel) | ~4.3 µM (for Acridine Orange) | Optimal concentration may need to be determined empirically for this compound.[2] |
| Recommended Staining Concentration (In-cell) | 0.05% (w/v) | This concentration has been used for staining live cells.[3] |
Experimental Protocols
In-Gel Staining of RNA in Polyacrylamide Gels
This protocol is adapted from methods used for staining viral dsRNA with the related dye, acridine orange, and can be optimized for this compound.[2]
Materials:
-
This compound stock solution (1 mg/mL in sterile, nuclease-free water)
-
Staining buffer (e.g., 1X TBE or TAE buffer, pH 7.5-8.0)
-
Destaining solution (e.g., sterile, nuclease-free water)
-
Polyacrylamide gel containing RNA samples
-
Staining tray
-
UV transilluminator or other fluorescence imaging system
Procedure:
-
Electrophoresis: Run the polyacrylamide gel according to standard protocols to separate RNA fragments.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in staining buffer to a final concentration of approximately 1-5 µg/mL (approximately 2-10 µM).
-
Staining: After electrophoresis, carefully remove the gel and place it in the staining tray. Add a sufficient volume of the staining solution to completely submerge the gel.
-
Incubation: Incubate the gel for 20-30 minutes at room temperature with gentle agitation. Protect the staining tray from light.
-
Destaining: Pour off the staining solution and briefly rinse the gel with destaining solution. Add fresh destaining solution and incubate for 10-20 minutes at room temperature with gentle agitation to reduce background fluorescence.
-
Visualization: Visualize the RNA bands using a UV transilluminator or a fluorescence imaging system with the appropriate excitation and emission filters.
Caption: In-gel RNA staining workflow with this compound.
Fluorescent Labeling of RNA in Fixed Cells for Microscopy
This protocol provides a general framework for staining RNA in fixed cells and is based on a method for staining Labyrinthulomycetes.[3] Optimization for specific cell types may be required.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound staining solution (0.01-0.05% w/v in a suitable buffer, e.g., citrate buffer, pH 3.0-6.0)
-
Wash buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips to the desired confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature to allow the dye to access intracellular RNA.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the this compound staining solution for 5-10 minutes at room temperature. Protect from light.
-
Washing: Wash the cells three to five times with wash buffer to remove unbound dye.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained RNA using a fluorescence microscope with suitable filter sets.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in gels | Incomplete destaining | Increase destaining time or perform additional washes. |
| Staining solution too concentrated | Optimize the this compound concentration. | |
| Weak or no RNA signal | Low RNA concentration | Load more RNA onto the gel. |
| Inefficient staining | Optimize staining time and temperature. Ensure the pH of the staining buffer is appropriate. | |
| RNA degradation | Use RNase-free solutions and equipment. | |
| Photobleaching | Excessive exposure to excitation light | Minimize exposure time during imaging. Use an anti-fade mounting medium for microscopy. |
Conclusion
This compound offers a simple, rapid, and cost-effective method for the non-covalent fluorescent labeling of RNA. Its intercalating properties lead to enhanced fluorescence upon binding, enabling visualization of RNA in both gels and fixed cells. The protocols provided herein serve as a starting point for researchers to apply this technique in their studies of RNA localization, and integrity. Further optimization of staining conditions may be necessary for specific applications and sample types.
References
- 1. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of acridine orange staining for the detection of rotavirus RNA in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
Troubleshooting & Optimization
Acriflavine Hydrochloride Staining: Technical Support Center
Welcome to the Acriflavine Hydrochloride Staining Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for utilizing this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a fluorescent dye derived from acridine.[1] It is commonly used as a topical antiseptic and as a biological stain for various research applications.[1][2] Its primary uses include:
-
Nucleic Acid Staining: Acriflavine intercalates with DNA and RNA, emitting fluorescence that allows for their visualization.[3] It is particularly useful for labeling high molecular weight RNA.[4]
-
Staining of Acidic Vesicles: It accumulates in acidic compartments within cells, such as lysosomes and autophagosomes, making it a valuable tool for studying these organelles.
-
HIF-1 Inhibition: Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia. It prevents the dimerization of the HIF-1α and HIF-1β subunits, thereby blocking its transcriptional activity.[3][5] This property is leveraged in cancer research to study tumor growth and vascularization.[1][6]
Q2: What is the mechanism of this compound's fluorescence?
This compound's fluorescence is based on its interaction with cellular components. When it binds to double-stranded DNA, it intercalates between the base pairs and emits a green fluorescence. In acidic environments, such as within lysosomes, it becomes protonated and forms aggregates that emit a red fluorescence. This dual-emission property is useful for ratiometric analyses of cellular acidity.
Q3: How can I differentiate between DNA and RNA staining with this compound?
Differentiating between DNA and RNA staining with acriflavine can be achieved by enzymatic digestion or by observing the emission spectra. Treating samples with RNase will eliminate RNA-specific staining, leaving only the DNA-bound acriflavine signal. Conversely, treatment with DNase will remove the DNA signal. Acridine orange, a related dye, is more commonly used for explicitly differentiating DNA (green fluorescence) from RNA (red/orange fluorescence) due to more distinct spectral shifts.[7][8][9]
Q4: Is this compound suitable for live-cell imaging?
Yes, this compound can be used for live-cell imaging, particularly for visualizing acidic vesicles. However, like many fluorescent dyes, it can be phototoxic to cells with prolonged exposure to excitation light. It is crucial to use the lowest possible dye concentration and light intensity that provide a detectable signal.
Troubleshooting Guides
Problem 1: Weak or No Staining Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for this compound (Excitation max: ~465 nm, Emission max: ~502 nm for DNA-bound).[10] |
| Low Dye Concentration | Increase the concentration of the this compound solution. Titrate to find the optimal concentration for your specific cell type and application. |
| Insufficient Incubation Time | Increase the incubation time to allow for adequate uptake of the dye by the cells. Optimization may be required. |
| Suboptimal pH of Staining Buffer | The pH of the staining buffer can influence dye uptake and fluorescence. For some applications, a slightly acidic or basic pH may be optimal. For example, ion-pair complex formation with some acidic drugs is optimal around pH 8.5.[2] |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if applicable for fixed samples. When not actively imaging, keep the shutter closed.[11] |
| Cell Health (for live-cell imaging) | Ensure cells are healthy and viable before and during the staining procedure. Unhealthy cells may not retain the dye properly. |
Problem 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of the this compound solution. High concentrations can lead to non-specific binding and high background. |
| Inadequate Washing | Increase the number and duration of washing steps after staining to remove unbound dye. |
| Precipitation of the Dye | Ensure the this compound is fully dissolved in the buffer. Filter the staining solution before use to remove any precipitates. |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and use this as a baseline. |
| Incorrect Buffer Composition | The presence of certain components in the buffer can contribute to non-specific binding. Consider using a simpler buffer system like PBS. |
Problem 3: Staining Artifacts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Dye Precipitation | Small, bright, and irregularly shaped fluorescent spots may indicate dye precipitates. Filter the staining solution and ensure it is fully dissolved. |
| Cellular Debris | Dead or dying cells can stain non-specifically and appear as bright, condensed structures. Use a viability marker to exclude dead cells from the analysis. |
| Fixation Artifacts | Improper fixation can lead to altered cellular morphology and uneven staining. Optimize the fixation protocol for your specific cell type. |
| "Soap Bubble" Artifacts | This can occur if slides are dried at too high a temperature after sectioning, causing proteins to coagulate. Lower the drying temperature or allow slides to air dry partially before placing them in an oven.[10] |
Quantitative Data
The optimal staining conditions for this compound can vary depending on the application and cell type. The following tables provide a summary of reported concentrations and conditions.
Table 1: this compound Concentrations for Different Applications
| Application | Cell/Sample Type | Concentration | Incubation Time | Reference |
| HIF-1 Inhibition | HEK293 Cells | 0-10 µM | 24 hours | [1] |
| HIF-1 Inhibition | Prostate Cancer Xenografts (in mice) | 0.1 mg/kg (systemic) or 10 ng (intraocular) | Daily injections | [1] |
| Staining of Labyrinthulomycetes | Schizochytrium sp. | 0.05% in 0.1 M citrate buffer (pH 3.0) | 4 minutes | [12] |
| Inhibition of SARS-CoV-2 Replication | A549ACE2+ and Vero Cells | 1-10 µM | 24 hours | [3] |
| Anti-cancer Effect (in vitro) | MG-63 Human Osteosarcoma Cells | > 5 µM | Not specified |
Table 2: IC50 Values for this compound
| Target/Process | Cell/System | IC50 Value | Reference |
| HIF-1 Dimerization | Cell-based Assay | ~1 µM | |
| SARS-CoV-2 Mpro Inhibition | Enzymatic Assay | 5.60 ± 0.29 µM | [13] |
| SARS-CoV-2 PLpro Inhibition | Enzymatic Assay | 1.66 µM | [13] |
| SARS-CoV-2 Replication (A549ACE2+ cells) | Cell-based Assay | 86 nM | [3] |
| SARS-CoV-2 Replication (Vero cells) | Cell-based Assay | 64 nM | [3] |
Experimental Protocols
Protocol: General Staining of Mammalian Cells with this compound
This protocol provides a general guideline for staining fixed mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound in PBS. A starting concentration of 1-5 µg/mL is recommended, but this should be optimized.
-
Incubate the cells with the this compound solution for 10-30 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets (e.g., blue excitation for green emission).
-
Visualizations
Experimental Workflow for this compound Staining
HIF-1 Signaling Pathway and Acriflavine Inhibition
References
- 1. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Acridine orange differential staining of total DNA and RNA in normal and galactosemic lens epithelial cells in culture using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved acridine orange staining of DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential staining of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 11. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 12. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 13. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine Hydrochloride Photobleaching Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photobleaching of Acriflavine Hydrochloride during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid loss of acriflavine fluorescence signal during imaging.
Possible Cause: Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light. Acriflavine, like many fluorescent dyes, is susceptible to photobleaching, especially under high-intensity illumination or prolonged exposure.[1][2] Solid-phase samples of acriflavine are more prone to photobleaching than liquid samples because the dye molecules are fixed in place and cannot circulate away from the excitation light.[1]
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light without altering its spectral properties.
-
Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light. Use the shortest possible exposure times for image acquisition.
-
Employ Antifade Reagents: Incorporate antifade reagents into your mounting medium or live-cell imaging buffer. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Optimize Imaging Parameters: Adjust camera gain or detector sensitivity to enhance signal detection, which can compensate for lower excitation intensity.
Issue 2: Inconsistent fluorescence intensity between samples or over time in a single sample.
Possible Cause: In addition to photobleaching, factors such as sample preparation, mounting media, and imaging conditions can contribute to variability in fluorescence.
Solutions:
-
Standardize Sample Preparation: Ensure consistent staining concentrations and incubation times for all samples.
-
Use Freshly Prepared Reagents: Prepare fresh solutions of this compound and antifade reagents for each experiment to ensure their effectiveness.
-
Control Environmental Factors: Maintain a consistent temperature and pH, as these can influence fluorophore stability.
-
Image a Control Sample: Include a control sample that is not subjected to the experimental treatment to assess the baseline level of photobleaching under your imaging conditions.
Issue 3: Faint or no initial fluorescence signal from acriflavine.
Possible Cause: This could be due to improper staining, incorrect filter sets, or issues with the imaging setup.
Solutions:
-
Verify Staining Protocol: Ensure that the concentration of this compound and the staining duration are appropriate for your sample type.[3]
-
Check Microscope Filters: Confirm that the excitation and emission filters on your microscope are correctly matched to the spectral properties of acriflavine (Excitation max: ~451 nm, Emission max: ~502 nm).[3][4]
-
Align Light Path: Ensure that the microscope's light path is properly aligned to provide even illumination across the field of view.[5]
-
Confirm Reagent Integrity: Verify that the this compound powder has been stored correctly, under desiccating conditions, to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like acriflavine, causing it to lose its ability to fluoresce.[2] This occurs when the fluorophore absorbs light energy, enters an excited state, and then, instead of returning to its ground state by emitting a photon, undergoes a chemical reaction, often involving molecular oxygen, that permanently alters its structure.[6]
Q2: How can I quantitatively measure the rate of acriflavine photobleaching in my experiments?
A2: You can quantify photobleaching by measuring the decrease in fluorescence intensity over time during continuous illumination. This data can be fitted to an exponential decay model to determine the photobleaching rate constant.[7] This allows for a quantitative comparison of different conditions or the effectiveness of antifade reagents.
Q3: What are antifade reagents and which ones are effective for this compound?
A3: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. Common antifade reagents include ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E).[8][9] Ascorbic acid has been shown to quench the fluorescence of acriflavine in a concentration-dependent manner, which can be leveraged to reduce photobleaching.[10][11]
Q4: Can I use a commercial antifade mounting medium for my acriflavine-stained samples?
A4: Yes, commercial antifade mounting media are often effective in reducing photobleaching for a wide range of fluorophores. However, their effectiveness with this compound may vary. It is recommended to test a few different formulations to find the one that provides the best protection for your specific application.
Q5: Are there any alternatives to this compound that are more photostable?
A5: Yes, there is a wide range of fluorescent dyes available, some of which are specifically engineered for enhanced photostability. The choice of an alternative will depend on the specific requirements of your experiment, such as the desired excitation and emission wavelengths and the cellular structures you wish to label.
Data Presentation
Table 1: Quantitative Data on the Effect of Ascorbic Acid on this compound Fluorescence
| Ascorbic Acid Concentration (µg/mL) | Quenching of Fluorescence Intensity (ΔF) |
| 2 | Linear increase in quenching observed |
| 4 | Linear increase in quenching observed |
| 6 | Linear increase in quenching observed |
| 8 | Linear increase in quenching observed |
| 10 | Linear increase in quenching observed |
Data summarized from a study on the spectrofluorometric quantitation of ascorbic acid using acriflavine. The study demonstrates a linear relationship between the concentration of ascorbic acid and the quenching of acriflavine fluorescence, indicating a direct interaction that can mitigate photobleaching.[10][11]
Experimental Protocols
Protocol 1: General Procedure to Minimize this compound Photobleaching
-
Staining: Prepare a fresh solution of this compound at the desired concentration (e.g., 0.05% in a suitable buffer).[3] Incubate the sample with the staining solution for the optimized duration.
-
Washing: Gently wash the sample with buffer to remove excess stain.
-
Mounting (for fixed samples): Mount the sample using an antifade mounting medium.
-
Live-Cell Imaging: For live-cell experiments, add an antioxidant like ascorbic acid to the imaging medium at a concentration known to be effective and non-toxic (e.g., 500 µM).[8][9]
-
Image Acquisition:
-
Use the lowest possible excitation light intensity.
-
Minimize the exposure time for each image.
-
Use appropriate neutral density filters.
-
Capture images promptly after initiating illumination.
-
-
Storage: Store stained slides in the dark to prevent photobleaching from ambient light.
Protocol 2: Preparation of an Ascorbic Acid-Based Antifade Solution
-
Stock Solution: Prepare a 10 mM stock solution of L-ascorbic acid in a suitable buffer (e.g., PBS).
-
Working Solution: Dilute the stock solution in your imaging medium to the desired final concentration (e.g., 500 µM).[8][9]
-
Application: Replace the normal imaging medium with the ascorbic acid-containing medium just before starting the imaging session.
Visualizations
Logical Workflow for Troubleshooting Acriflavine Photobleaching
Caption: Troubleshooting workflow for acriflavine photobleaching.
HIF-1 Signaling Pathway and Acriflavine Inhibition
Acriflavine is known to inhibit the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[12] Under hypoxic (low oxygen) conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with the HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in processes such as angiogenesis, glucose metabolism, and cell survival. Acriflavine inhibits this pathway by preventing the dimerization of HIF-1α and HIF-1β.
Caption: HIF-1 signaling pathway and the inhibitory action of acriflavine.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 4. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uneven Illumination in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive spectrofluorometric method for the determination of ascorbic acid in pharmaceutical nutritional supplements using acriflavine as a fluorescence reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
acriflavine hydrochloride staining artifacts in tissue sections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acriflavine hydrochloride for tissue section staining. The information is presented in a direct question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in tissue staining?
This compound is a fluorescent dye that intercalates with nucleic acids, emitting a greenish-yellow fluorescence. In histology and cell biology, it is primarily used to visualize cell nuclei and can be employed in studies of cell cycle, apoptosis, and as a counterstain in multicolor fluorescence imaging.
Q2: What are the excitation and emission maxima for this compound?
The approximate excitation maximum for this compound is 450 nm (blue light), and its emission maximum is around 505 nm (green light). These values can be influenced by the local microenvironment, including pH and binding to cellular components.
Q3: Can this compound be used on both frozen and paraffin-embedded tissue sections?
Yes, this compound can be used on both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections. However, protocol optimization is crucial for each sample type to achieve optimal staining and minimize artifacts. FFPE sections may require an antigen retrieval-like step to improve dye penetration and binding.
Q4: Is this compound prone to photobleaching?
Yes, like many fluorescent dyes, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. It is recommended to minimize light exposure during staining and imaging and to use an anti-fade mounting medium.
Troubleshooting Guide
Issue 1: High Background Staining or Non-Specific Binding
Q: My entire tissue section is fluorescent, obscuring specific details. What could be the cause and how can I fix it?
A: High background staining is a common issue and can arise from several factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of the this compound working solution. Perform a titration to determine the optimal concentration for your specific tissue type and thickness. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the dye to remove unbound this compound.[1] |
| Hydrophobic Interactions | Incorporate a blocking step using a protein-based blocker like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable in your protocol) to reduce non-specific protein binding.[2] |
| Ionic Interactions | Ensure that the pH and ionic strength of your staining and wash buffers are optimized. Variations in pH can alter the charge of both the dye and tissue components, leading to non-specific binding. |
Issue 2: Precipitate or Crystal Formation on the Tissue Section
Q: I am observing small, bright, punctate artifacts or crystalline structures on my tissue section after staining. What are these and how can I prevent them?
A: The formation of precipitates is often due to issues with the staining solution itself.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Dye Solubility | Ensure the this compound is fully dissolved in the buffer. Gentle warming and vortexing can aid dissolution. Prepare fresh staining solutions for each experiment. |
| Stain Precipitation | Filter the this compound working solution through a 0.22 µm syringe filter immediately before use to remove any aggregates or precipitates.[3] |
| Contaminated Buffers | Use high-purity water and fresh, filtered buffers for all steps of the staining protocol. Contaminants can act as nucleation sites for precipitation. |
| Residual Wax | For FFPE sections, ensure complete deparaffinization. Residual wax can trap stain and lead to the appearance of artifacts.[4] |
Issue 3: Weak or No Staining
Q: My tissue sections show very faint or no fluorescence after staining. What could be wrong?
A: Weak or absent staining can be due to a variety of factors related to tissue preparation, the staining protocol, or the dye itself.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Dye Concentration or Incubation Time | Increase the concentration of the this compound solution or extend the incubation time. Optimization of these parameters is critical. |
| Poor Dye Penetration (especially in FFPE tissues) | For FFPE sections, perform a heat-induced or enzymatic epitope retrieval step to unmask nucleic acids and improve dye accessibility. |
| Degraded Dye | This compound solutions can degrade over time, especially when exposed to light. Store stock solutions protected from light and prepare fresh working solutions for each experiment. |
| Incorrect pH of Staining Buffer | The binding of acriflavine to nucleic acids can be pH-dependent. Optimize the pH of your staining buffer (typically in the neutral to slightly acidic range). |
Issue 4: Autofluorescence and Photobleaching
Q: My unstained control tissue shows fluorescence in the same channel as acriflavine, or my signal fades quickly during imaging. How can I address this?
A: Autofluorescence and photobleaching are common challenges in fluorescence microscopy.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Tissue Autofluorescence | Some tissues have endogenous molecules that fluoresce.[5] This can be reduced by treating the sections with a quenching agent like Sudan Black B or by photobleaching the tissue prior to staining.[6] |
| Fixative-Induced Fluorescence | Aldehyde fixatives like formalin can induce autofluorescence. If possible, consider alternative fixation methods or use a quenching step with sodium borohydride or glycine after fixation. |
| Photobleaching | Minimize the exposure of the stained slides to the excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and exposure time that provide an adequate signal. |
Experimental Protocols
Standard this compound Staining Protocol for FFPE Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
-
Washing:
-
Rinse slides in distilled water.
-
Wash in a buffer such as PBS (Phosphate Buffered Saline) for 5 minutes.
-
-
Staining:
-
Prepare a working solution of this compound (e.g., 0.01% in PBS). The optimal concentration should be determined empirically.
-
Incubate tissue sections with the this compound solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse slides briefly in PBS.
-
Wash in two changes of PBS for 5 minutes each to remove excess stain.
-
-
Mounting:
-
Mount coverslips using an aqueous mounting medium, preferably one containing an anti-fade reagent.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters for acriflavine (e.g., excitation ~450 nm, emission ~505 nm).
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for high background staining.
Caption: Troubleshooting workflow for weak or no staining.
References
- 1. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artefacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. microscopyu.com [microscopyu.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Acriflavine Hydrochloride Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of acriflavine hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound (ACF) is a fluorescent dye and antiseptic agent. Its biological activity is primarily attributed to its ability to intercalate with DNA.[1] It is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1]
Q2: What are the known off-target or non-specific binding interactions of this compound?
Beyond its interaction with DNA, acriflavine has been reported to bind to the cell surface membrane and inhibit protein kinase C.[1] It can also interact with other cellular components through hydrogen bonding, van der Waals forces, and ionic and hydrophobic bonds.[2] This can lead to non-specific staining in the cytoplasm and other cellular compartments.
Q3: How does this compound affect cellular signaling pathways?
Acriflavine is a known inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Signal Transducer and Activator of Transcription 5 (STAT5). It can inhibit the dimerization of HIF-1α with HIF-1β, thereby blocking its transcriptional activity.[1][3] Additionally, acriflavine has been shown to down-regulate the expression of STAT5.[4][5]
Troubleshooting Guide for Non-Specific Binding
High background or non-specific staining is a common issue when using this compound. The following guide provides a systematic approach to troubleshoot and optimize your staining protocol.
| Issue | Potential Cause | Recommended Solution |
| High Cytoplasmic Background | 1. Acriflavine concentration is too high. | Perform a concentration titration to determine the optimal concentration for your cell type and application. Start with a lower concentration and incrementally increase it. |
| 2. Inadequate washing. | Increase the number and duration of wash steps after acriflavine incubation to remove unbound dye. | |
| 3. Non-specific binding to cellular proteins and lipids. | Utilize a blocking buffer prior to and during acriflavine incubation. Common blocking agents include Bovine Serum Albumin (BSA), Normal Goat Serum, and Casein. | |
| Nuclear Staining is Weak or Absent | 1. Insufficient permeabilization. | If staining fixed cells, ensure adequate permeabilization to allow acriflavine to reach the nucleus. Triton X-100 or Tween 20 are commonly used detergents for this purpose. |
| 2. Incorrect buffer pH. | The binding of acriflavine can be pH-dependent. Optimize the pH of your staining and wash buffers. A citrate buffer at pH 3.0 has been used successfully in some protocols.[6] | |
| Autofluorescence Obscuring Signal | 1. Endogenous fluorophores in the sample. | Treat samples with a quenching agent such as Sodium Borohydride or use a commercial autofluorescence quencher. |
| 2. Fixation-induced autofluorescence. | If using aldehyde fixatives like paraformaldehyde, consider reducing the fixation time or concentration. Alternatively, use a non-aldehyde fixative. | |
| Inconsistent Staining Across Samples | 1. Variation in cell density or health. | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before staining. |
| 2. Incomplete removal of media components. | Thoroughly wash cells with a balanced salt solution (e.g., PBS) before fixation and staining to remove any interfering substances from the culture medium. |
Data Presentation: Comparison of Common Blocking Agents
While quantitative data on the specific reduction of acriflavine non-specific binding by various blocking agents is limited, the following table summarizes the properties and general recommendations for common blocking agents used in fluorescence microscopy. Optimization is crucial to determine the best blocking agent and concentration for your specific experimental setup.
| Blocking Agent | Typical Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Coats surfaces to prevent non-specific hydrophobic and ionic interactions. | Use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies if performing co-staining. |
| Normal Goat Serum (or other species-specific serum) | 5-10% (v/v) | Contains a mixture of proteins that block non-specific binding sites. | The serum should be from a different species than the primary antibody if used in co-staining to prevent cross-reactivity. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | A mixture of phosphoproteins that effectively blocks non-specific binding. | Not recommended for studies involving phosphorylated proteins as it can cause high background. |
| Fish Gelatin | 0.1-0.5% (w/v) | A mixture of proteins that can reduce background in some applications. | Can be a good alternative to BSA or serum. |
| Commercial Blocking Buffers | Varies by manufacturer | Often proprietary formulations of proteins, polymers, and/or detergents designed to reduce background. | Can provide more consistent results and may be protein-free. |
Experimental Protocols
Optimized this compound Staining Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
This compound Stock Solution (e.g., 1 mg/mL in ddH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 2% BSA in PBS with 0.05% Tween 20)
-
Staining Buffer (e.g., 1 µg/mL Acriflavine in Blocking Buffer)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Staining: Incubate the cells with Staining Buffer containing the optimized concentration of this compound in a dark, humidified chamber for 20-30 minutes at room temperature.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for acriflavine (Excitation/Emission: ~434/516 nm).
Mandatory Visualizations
Logical Workflow for Troubleshooting Acriflavine Staining
Caption: Troubleshooting workflow for acriflavine staining.
Acriflavine's Inhibition of the HIF-1α Signaling Pathway
Caption: Acriflavine inhibits HIF-1α dimerization.
Acriflavine's Effect on the STAT5 Signaling Pathway
Caption: Acriflavine down-regulates STAT5 expression.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Acriflavine targets oncogenic STAT5 signaling in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acriflavine targets oncogenic STAT5 signaling in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
improving acriflavine hydrochloride signal to noise ratio
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acriflavine hydrochloride. The focus is on improving the signal-to-noise ratio to ensure high-quality, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a fluorescent dye and a topical antiseptic.[1] It is a mixture of 3,6-diaminoacridine (proflavin) and 3,6-diamino-10-methylacridinium.[1][2] In cellular biology, it is predominantly used for fluorescence staining because it intercalates between the base pairs of DNA and RNA.[3] It has been used for the dual fluorescence analysis of cellular DNA and protein simultaneously.[1] Additionally, it is known to be a potent inhibitor of HIF-1, a factor studied in oncology research, and has been investigated for its antibacterial, antiviral, and antimalarial properties.[3][4][5]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of acriflavine are solvent-dependent. The excitation and emission maxima shift based on the polarity and viscosity of the solvent. It is crucial to use the correct filter sets on your imaging system that match the solvent you are using.
Q3: What key factors influence the signal-to-noise ratio in experiments using this compound?
Several factors can impact the signal-to-noise ratio, including:
-
Instrumentation: The choice of light source, filters, and detectors is critical. High-energy light sources like mercury or xenon lamps can provide ample excitation energy.[6]
-
Experimental Protocol: Staining concentration, incubation time, and the effectiveness of wash steps significantly affect background levels.[7][8]
-
Sample Properties: Autofluorescence from the cells or tissue can interfere with the signal.[9]
-
Reagent Quality and Handling: Proper storage and handling of the this compound solution are necessary to prevent degradation or precipitation.
Q4: Is this compound susceptible to photobleaching?
Yes, like many fluorescent dyes, this compound is susceptible to photobleaching, which is the photochemical destruction of the fluorophore. This leads to a diminished signal upon repeated or prolonged exposure to excitation light.[10][11] It is advisable to use an anti-fade mounting medium and minimize light exposure to the sample.[10][11]
Data Summary
Table 1: Spectral Properties of this compound in Various Solvents
This table summarizes the reported excitation (λex) and emission (λem) maxima for this compound in different solvents. Using microscope filters optimized for these wavelengths is critical for maximizing signal detection.
| Solvent | Excitation Max (λex) | Emission Max (λem) |
| Water | 416 nm | 514 nm |
| Methanol | 424 nm | 518 nm |
| Ethanol | 426 nm | 524 nm |
| Propanol | 430 nm | 512 nm |
| Butanol | 430 nm | 526 nm |
| Formamide | 434 nm | 524 nm |
| Glycerol | 432 nm | 540 nm |
| (Data sourced from Sigma-Aldrich) |
Visual Guides and Workflows
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Caption: Key factors affecting the signal-to-noise ratio.
Troubleshooting Guide
Q: My acriflavine fluorescence signal is very weak or undetectable. What should I do?
A: A weak signal can be caused by several factors. Follow these steps to troubleshoot:
-
Verify Filter Compatibility: Ensure that the excitation and emission filters on your microscope are appropriate for the solvent you are using (see Table 1). The wrong filters are a common cause of poor signal.
-
Check Your Light Source: Make sure your lamp is properly aligned and has not exceeded its lifespan.[6] If using a laser, confirm the power output is adequate.
-
Optimize Antibody/Dye Concentration: If the concentration is too low, the signal will be weak. Perform a titration to determine the optimal concentration that provides the brightest signal without significantly increasing the background.[10]
-
Increase Exposure Time or Gain: While this can increase background noise, a modest increase in exposure time or detector gain can help visualize a weak signal.
-
Prevent Photobleaching: Minimize the sample's exposure to the excitation light. Use the lowest light intensity that allows for visualization and block the light path when not actively observing or capturing an image.[6][11]
Q: I'm experiencing high background fluorescence, which is obscuring my signal. How can I reduce it?
A: High background can make it difficult to distinguish the signal from noise. Consider the following solutions:
-
Reduce Acriflavine Concentration: Excess dye that is not bound to its target can create a high background. Titrate your antibody or dye to find the optimal concentration that maximizes the signal-to-noise ratio.[7][10]
-
Improve Washing Steps: Inadequate washing can leave unbound dye in the sample. Increase the number and/or duration of your wash steps after staining.[8]
-
Check for Autofluorescence: Biological samples, especially those that have been fixed with aldehydes like formalin, can exhibit autofluorescence.[9] Image a parallel sample that has not been stained with acriflavine to assess the level of autofluorescence. If it is high, photobleaching the sample before staining can sometimes help reduce it.[9]
-
Use Appropriate Blocking Buffers: To reduce non-specific antibody binding, use a blocking solution such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[12]
Q: My signal fades very quickly when I try to image it. How can I prevent this photobleaching?
A: Photobleaching is a common issue in fluorescence microscopy. To mitigate its effects:
-
Use an Anti-fade Mounting Medium: Mount your coverslip with a commercially available or homemade mounting medium containing an anti-fade reagent.[10] This will significantly slow the rate of photobleaching.
-
Minimize Light Exposure: Do not expose the sample to the excitation light unnecessarily. Use a shutter to block the light path when you are not actively imaging.[11]
-
Reduce Excitation Intensity: Use neutral density (ND) filters or lower the power setting on your light source to the minimum level required for a good image.
-
Image Quickly: Have a clear plan for imaging before you expose the sample to light. Capture images efficiently to minimize total exposure time.
Q: The staining in my sample appears uneven, with bright speckles or aggregates. What is the cause?
A: Uneven staining or speckles are often due to dye precipitation or non-specific binding.
-
Ensure Complete Dissolution: Make sure the this compound is fully dissolved in your buffer. You can filter the staining solution through a 0.22 µm filter before use to remove any aggregates.
-
Optimize Staining Conditions: In some cases, adjusting the pH or salt concentration of the staining buffer can improve solubility and reduce non-specific binding.
-
Check for Contaminants: Ensure all glassware and plasticware are clean. Dust and other particulates can sometimes appear as fluorescent speckles.[6]
Experimental Protocols
General Protocol: Staining Fixed Cells with this compound
This protocol provides a general workflow for staining fixed cells. Researchers should optimize parameters such as dye concentration and incubation times for their specific cell type and experimental setup.
1. Reagent Preparation:
-
Staining Solution: Prepare a working solution of this compound. A starting concentration of 0.01% to 0.05% in a suitable buffer (e.g., PBS or a citrate buffer) is common.[13] The stock solution can be made at a higher concentration (e.g., 0.5%) in distilled water.[13]
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Mounting Medium: A commercially available or prepared mounting medium containing an anti-fade agent.
2. Cell Seeding and Fixation:
-
Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Aspirate the culture medium and gently wash the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
3. Staining:
-
Add the acriflavine working solution to the coverslips, ensuring the cells are completely covered.
-
Incubate for a designated period (e.g., 4-10 minutes) at room temperature, protected from light.[13] Note: This step requires optimization.
-
Aspirate the staining solution.
4. Washing and Counterstaining (Optional):
-
Wash the coverslips three to five times with PBS for 5 minutes each to remove unbound dye. A differentiating step with a solvent like isopropyl alcohol can also be used.[13]
-
If other stains are being used, perform those protocols at this stage.
5. Mounting and Imaging:
-
Carefully remove the coverslip from the wash buffer, removing excess liquid from the edge with a laboratory wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Image the slide using a fluorescence microscope with the appropriate filter set for acriflavine. Store slides at 4°C, protected from light.
References
- 1. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 2. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. biotium.com [biotium.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. insights.oni.bio [insights.oni.bio]
- 13. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
acriflavine hydrochloride compatibility with other fluorescent dyes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on using acriflavine hydrochloride in conjunction with other fluorescent dyes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a fluorescent dye with excitation and emission maxima that can vary slightly depending on the solvent. In aqueous solutions, it typically has an excitation maximum around 416-451 nm and an emission maximum around 502-514 nm. It is important to consider the specific solvent used in your experiment as this can influence the spectral characteristics.
Q2: Can I use this compound for multicolor fluorescence microscopy?
A2: Yes, this compound can be used in multicolor fluorescence microscopy experiments. However, careful selection of other fluorescent dyes is crucial to minimize spectral overlap and bleed-through. It is essential to consult the spectral data of all dyes to be used and to select appropriate filter sets for your microscope.
Q3: What are some common fluorescent dyes that can be used with this compound?
A3: this compound's emission in the green-yellow region of the spectrum allows for potential pairing with blue-emitting dyes like DAPI and Hoechst for nuclear counterstaining, and with red-emitting dyes like TRITC or Texas Red. However, potential spectral overlap, particularly with green-emitting dyes like FITC, needs to be carefully managed.
Q4: How can I minimize spectral bleed-through when using this compound with other dyes?
A4: To minimize bleed-through, you should:
-
Choose spectrally well-separated dyes: Select dyes with minimal overlap between their emission and excitation spectra.
-
Use appropriate filter sets: Employ narrow bandpass filters to specifically capture the emission of each dye.
-
Perform sequential scanning: On a confocal microscope, acquire images for each channel sequentially rather than simultaneously.
-
Optimize imaging settings: Adjust laser power and detector sensitivity for each channel to avoid oversaturation of the signal.
-
Use spectral unmixing: If your imaging software supports it, spectral unmixing algorithms can computationally separate overlapping spectra.
Q5: Is this compound suitable for Fluorescence Resonance Energy Transfer (FRET) experiments?
A5: Yes, this compound can act as a FRET donor to suitable acceptor molecules. Successful FRET requires significant overlap between the emission spectrum of the donor (acriflavine) and the excitation spectrum of the acceptor. Examples of FRET acceptors for acriflavine include Rhodamine 6G, Rhodamine B, and Cadmium Telluride (CdTe) quantum dots.[1][2]
Spectral Data for this compound and Common Fluorescent Dyes
For successful multicolor imaging, it is critical to understand the spectral properties of the dyes being used. The table below summarizes the approximate excitation and emission maxima for this compound and other commonly used fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color |
| This compound | ~451 | ~502 | Green-Yellow |
| DAPI | ~358 | ~461 | Blue |
| Hoechst 33342 | ~350 | ~461 | Blue |
| FITC (Fluorescein) | ~495 | ~519 | Green |
| TRITC (Rhodamine) | ~557 | ~576 | Red |
Experimental Protocols
General this compound Staining Protocol
This protocol provides a basic method for staining cells with this compound.[3]
Materials:
-
This compound stock solution (e.g., 0.1% in distilled water)
-
Citrate buffer (0.1 M, pH 3.0)
-
75% Isopropyl alcohol
-
Phosphate-buffered saline (PBS)
-
Fixed or live cells on coverslips or slides
Procedure:
-
Prepare a 0.05% acriflavine working solution in 0.1 M citrate buffer (pH 3.0).
-
Wash the cells briefly with PBS.
-
Incubate the cells with the acriflavine working solution for 4 minutes at room temperature.
-
Remove the staining solution and wash the cells with 75% isopropyl alcohol for a brief period to remove excess stain.
-
Rinse the cells with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the sample using a fluorescence microscope with a suitable filter set (e.g., excitation at 450-490 nm and emission at >515 nm).
Co-staining Protocol: this compound and DAPI (Sequential Staining)
This protocol is designed for sequentially staining the nucleus with DAPI and other cellular components with this compound.
Materials:
-
This compound working solution (as above)
-
DAPI stock solution (e.g., 1 mg/mL in distilled water)
-
PBS
-
Mounting medium
Procedure:
-
Perform the this compound staining as described in the general protocol (Steps 1-5).
-
After the final PBS wash, incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Rinse the cells twice with PBS.
-
Mount the coverslip with mounting medium.
-
Image the sample using appropriate filter sets for DAPI (e.g., Ex/Em ~360/460 nm) and acriflavine (e.g., Ex/Em ~450/510 nm).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Acriflavine Signal | - Suboptimal staining concentration.- Insufficient incubation time.- Photobleaching. | - Optimize the concentration of the acriflavine working solution.- Increase the incubation time.- Use an anti-fade mounting medium and minimize exposure to excitation light. |
| High Background Staining | - Incomplete removal of excess stain.- Acriflavine concentration is too high. | - Ensure thorough washing with isopropyl alcohol and PBS.- Titrate the acriflavine concentration to find the optimal signal-to-noise ratio. |
| Spectral Bleed-through | - Emission spectrum of one dye overlaps with the detection channel of another. | - Use narrow bandpass emission filters.- Perform sequential image acquisition.- If significant overlap exists between acriflavine and another green dye like FITC, consider using a red-shifted dye instead of FITC.- Utilize linear unmixing or spectral deconvolution software if available. |
| Unexpected Quenching or Enhancement of Fluorescence | - FRET is occurring between acriflavine and another dye.- The local environment (e.g., pH, solvent polarity) is affecting the quantum yield of the dyes. | - If FRET is not the intended application, choose dyes with less spectral overlap.- Ensure consistent pH and solvent conditions throughout the experiment. |
Visualizing Experimental Workflows and Concepts
Logical Flow for Troubleshooting Bleed-through
FRET between Acriflavine (Donor) and Rhodamine B (Acceptor)
References
Acriflavine Hydrochloride Staining: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acriflavine hydrochloride. Our aim is to help you achieve consistent and reliable staining results in your experiments.
Troubleshooting Guides
Inconsistent staining with this compound can arise from various factors in the experimental workflow. This section addresses common problems, their probable causes, and recommended solutions.
Problem 1: Weak or No Staining
| Probable Cause | Recommended Solution |
| Incorrect Dye Concentration | The concentration of this compound is critical. Prepare fresh dilutions from a stock solution for each experiment. Titrate the dye to determine the optimal concentration for your specific cell type and application. A starting concentration of 0.01% to 0.1% for a few minutes is often a good starting point.[1] |
| Suboptimal pH of Staining Solution | The fluorescence of acriflavine can be pH-sensitive.[2][3][4][5][6] For optimal staining of nucleic acids, a slightly acidic to neutral pH is generally recommended. For other applications, such as forming ion-pair complexes, a pH of around 8.5 may be necessary.[2][4][6] Prepare buffers with a stable pH and verify the pH before use. |
| Inadequate Incubation Time | Staining may be too faint if the incubation time is too short. Conversely, prolonged incubation can lead to high background. Optimize the incubation time for your specific protocol. Typical incubation times can range from a few minutes to an hour.[7] |
| Poor Dye Quality or Degradation | This compound powder should be stored in a dry, dark place.[8] Stock solutions should be protected from light and stored at 4°C for short-term use or -20°C for long-term storage.[8][9] To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions.[10] |
| Photobleaching | Acriflavine is susceptible to photobleaching, which is the light-induced fading of the fluorescent signal.[11][12][13][14][15] Minimize the exposure of stained samples to excitation light. Use an anti-fade mounting medium and acquire images promptly after staining. |
| Inefficient Fixation | Poor fixation can result in the loss of cellular components and weak staining. The choice of fixative (e.g., paraformaldehyde, methanol) and the fixation time should be optimized for your sample.[16][17][18] |
Problem 2: High Background or Non-Specific Staining
| Probable Cause | Recommended Solution |
| Excessive Dye Concentration | Using too high a concentration of this compound is a common cause of high background. Perform a titration to find the lowest effective concentration. |
| Prolonged Incubation Time | Over-incubation can lead to non-specific binding of the dye. Reduce the staining time. |
| Inadequate Washing | Insufficient washing after staining will leave unbound dye, contributing to background noise. Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS).[7] |
| Dye Aggregation | This compound may form aggregates in solution, which can appear as bright, non-specific puncta.[1] Prepare fresh staining solutions and consider filtering the solution through a 0.22 µm filter before use. |
| Autofluorescence | Some cells and tissues exhibit natural fluorescence, which can be mistaken for specific staining. Before staining, examine an unstained sample under the microscope to assess the level of autofluorescence. |
Problem 3: Uneven or Patchy Staining
| Probable Cause | Recommended Solution |
| Incomplete Permeabilization | For intracellular targets, the cell membrane must be permeabilized to allow the dye to enter. Ensure that your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient. |
| Cell Clumping | If working with suspension cells, ensure that they are well-dispersated to prevent clumps, which can lead to uneven staining. |
| Drying of the Sample | Allowing the sample to dry out at any stage of the staining process can cause artifacts and uneven staining.[19][20][21] Keep the sample hydrated in buffer throughout the procedure. |
| Presence of Debris or Contaminants | Cellular debris or contaminants in the staining solution can adhere to the sample and cause patchy staining. Ensure all solutions are clean and free of precipitates.[19][22] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
This compound powder is stable when stored in a dry, dark environment at room temperature.[23] Stock solutions are best stored protected from light at 4°C for short periods or at -20°C for extended periods.[8][9] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles which can lead to degradation.[10]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in water and ethanol.[24][25] For most biological applications, sterile, distilled water is a suitable solvent. It is also soluble in DMSO.[26][27]
Q3: Can I reuse my this compound staining solution?
It is not recommended to reuse staining solutions. To ensure consistency and avoid issues with contamination or dye degradation, always prepare fresh staining solution from your stock for each experiment.
Q4: How can I minimize photobleaching of my acriflavine-stained samples?
To minimize photobleaching, reduce the time your sample is exposed to the excitation light source. Use the lowest laser power necessary for imaging. The use of an anti-fade mounting medium can also significantly reduce photobleaching.[14]
Q5: Why do I see bright, punctate spots in my stained samples?
These bright spots may be aggregates of the this compound dye.[1] This can occur if the dye concentration is too high or if the solution is not properly dissolved. To remedy this, try lowering the dye concentration and ensure it is fully dissolved. Filtering the staining solution through a 0.22 µm filter before use can also help remove aggregates.
Q6: Is this compound toxic to cells?
This compound can exhibit cytotoxicity at higher concentrations and with prolonged exposure.[28] It has been shown to induce DNA damage upon illumination.[28] It is important to use the lowest effective concentration and incubation time to achieve good staining with minimal impact on cell viability, especially for live-cell imaging applications.
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound
This protocol provides a general workflow for staining the nuclei of adherent cells. Optimization of concentrations, incubation times, and wash steps may be required for different cell types.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the working solution of this compound (e.g., 0.01% in PBS) for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for acriflavine (Excitation max ~462 nm).
Visualizations
Experimental Workflow for this compound Staining
Caption: General workflow for fluorescent staining of cells with this compound.
HIF-1α Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.[9][26][27][29][30]
References
- 1. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 2. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. insights.oni.bio [insights.oni.bio]
- 8. researchgate.net [researchgate.net]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stainsfile.com [stainsfile.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. glpbio.com [glpbio.com]
- 21. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Acriflavine HCl | CAS 8063-24-9 | S10011 | TriStains | Histology [tristains.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 27. selleckchem.com [selleckchem.com]
- 28. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Acriflavine Hydrochloride Applications in Live Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing acriflavine hydrochloride in live cell experiments, with a primary focus on minimizing its inherent toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in live cells?
This compound exerts its effects through two primary mechanisms:
-
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): It prevents the dimerization of the HIF-1α and HIF-1β subunits. This disruption of HIF-1 signaling is a key factor in its anti-cancer and anti-angiogenic properties.
-
DNA Intercalation: As an acridine derivative, it can insert itself between the base pairs of DNA, which can interfere with DNA replication and transcription, leading to cytotoxicity.
Q2: What are the common applications of this compound in cell-based research?
This compound is utilized in various research areas, including:
-
Cancer Research: To study the effects of HIF-1 inhibition on tumor growth, angiogenesis, and cell metabolism in various cancer cell lines.
-
Virology: It has been shown to inhibit the replication of certain viruses, such as SARS-CoV-2.
-
Antimicrobial Research: It has a long history of use as an antiseptic and antibacterial agent.
Q3: At what concentrations does this compound typically show cytotoxic effects?
The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure. It is crucial to perform a dose-response experiment for each new cell line. See the data summary table below for reported IC50 values in various cell lines.
Q4: How can I prepare a stock solution of this compound?
This compound is soluble in water and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final working concentration in the cell culture medium. Store stock solutions protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low concentrations. | - High sensitivity of the cell line. - Prolonged incubation time. - Suboptimal cell health prior to treatment. | - Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation period. - Reduce the incubation time. - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. - Consider using a lower initial cell seeding density to avoid nutrient depletion and waste accumulation, which can exacerbate toxicity. |
| Inconsistent results between experiments. | - Variation in cell seeding density. - Inconsistent drug preparation. - Edge effects in multi-well plates. | - Standardize the cell seeding protocol. - Prepare fresh dilutions of this compound from a stock solution for each experiment. - To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium. |
| Precipitation of this compound in the culture medium. | - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum or medium. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). - Prepare fresh dilutions and vortex thoroughly before adding to the culture medium. - If precipitation persists, consider preparing the stock solution in a different solvent or slightly warming the medium before adding the compound. |
Data Presentation: this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines as reported in the literature.
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| Mahlavu | Hepatocellular Carcinoma | ~5 µM | 48 hours | [1] |
| K562 | Myeloid Leukemia | ~2.5 µM | 72 hours | [2] |
| A549ACE2+ | Human Lung Carcinoma (engineered) | 86 nM | Not Specified | [3][4] |
| Vero | Monkey Kidney Epithelial | 64 nM | Not Specified | [3][4] |
| HSR-GBM1 | Glioblastoma | ~4.6 µM (for MCT4-Basigin interaction) | 24 hours | [4] |
Note: IC50 values can vary significantly between laboratories and experimental conditions. It is always recommended to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Strategies to Minimize this compound-Induced Toxicity
Based on general cell culture best practices, the following strategies can be employed to minimize unintended toxicity:
-
Optimize Concentration and Exposure Time:
-
The most critical step is to determine the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity.
-
Conduct a time-course experiment to identify the shortest incubation time required to observe the intended effect.
-
-
Maintain Optimal Cell Culture Conditions:
-
Ensure cells are healthy and actively proliferating before treatment. Stressed cells are often more susceptible to drug-induced toxicity.
-
Use a consistent and optimal cell seeding density. Over-confluent or very sparse cultures can respond differently to toxic compounds.
-
-
Consider Serum Concentration:
-
Some compounds can bind to proteins in fetal bovine serum (FBS), which can reduce their effective concentration and, consequently, their toxicity. If you observe high toxicity, you could test if increasing the serum concentration (within the normal range for your cell line) has a mitigating effect. Conversely, for some applications, a lower serum concentration might be required. This parameter should be optimized and kept consistent.
-
Visualizations
Caption: Inhibition of the HIF-1 signaling pathway by this compound.
Caption: A typical experimental workflow for evaluating this compound toxicity.
References
- 1. Vitamin-Containing Antioxidant Formulation Reduces Carcinogen-Induced DNA Damage through ATR/Chk1 Signaling in Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Validation & Comparative
Acriflavine Hydrochloride vs. Proflavine: A Comparative Guide to Biological Activity
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. Acriflavine hydrochloride and proflavine, both acridine derivatives, have long been recognized for their biological activities. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in informed decision-making for research and therapeutic applications.
At a Glance: Key Differences and Similarities
This compound is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, whereas proflavine is 3,6-diaminoacridine.[1][2] Both compounds exert their biological effects primarily through DNA intercalation, a mechanism that underpins their antimicrobial properties.[1][2] While both are effective against Gram-positive bacteria, their efficacy extends to antiviral and anticancer applications, with notable differences in their specific targets and potency.
Antibacterial Activity
Both acriflavine and proflavine are known for their bacteriostatic action, particularly against Gram-positive bacteria. Their primary mechanism involves intercalating between DNA base pairs, which disrupts DNA replication and transcription.
Quantitative Comparison of Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Acriflavine | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL[3] |
| Acriflavine | Pseudomonas aeruginosa | 32 µg/mL[3] |
Note: Directly comparable MIC values for proflavine against the same strains under identical experimental conditions were not available in the reviewed literature. However, studies on proflavine derivatives and co-crystals continue to demonstrate its antibacterial potential.
Antiviral Activity
Recent research has highlighted the potential of both acriflavine and proflavine as antiviral agents, particularly against coronaviruses. Their inhibitory action targets viral proteases essential for replication.
Quantitative Comparison of Antiviral Activity against SARS-CoV-2 Proteases
| Compound | Viral Target | IC50 |
| Acriflavine | Mpro | 5.60 ± 0.29 µM[4] |
| Proflavine Hemisulfate | Mpro | 2.07 ± 0.01 µM[4] |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activity
The anticancer properties of acriflavine and proflavine are attributed to their ability to induce apoptosis and inhibit key pathways involved in tumor progression. Acriflavine, in particular, has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a critical factor in tumor survival and angiogenesis.
Quantitative Comparison of Cytotoxic Activity
| Compound | Cell Line | IC50 |
| Acriflavine | SW480 (Colon Cancer) | 0.75 ± 0.10 µM[5] |
| Acriflavine | HCT116 (Colon Cancer) | 0.57 ± 0.22 µM[5] |
| Acriflavine | LS174T (Colon Cancer) | 0.36 ± 0.05 µM[5] |
| Acriflavine | Colorectal Cancer (CRC) | 1.4 µM[6] |
| Acriflavine | Ovarian Cancer (OC) | 4.2 µM[6] |
| Proflavine | HeLa (Cervical Cancer) | 22 µM (inhibits RNA/DNA synthesis)[7] |
Mechanisms of Action: Visualized
To illustrate the key biological pathways affected by acriflavine and proflavine, the following diagrams are provided.
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to ensure reproducibility and critical evaluation of the presented data.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the compounds was assessed using the broth microdilution method.[8][9][10]
-
Bacterial Strains and Culture: Clinical isolates of MRSA and P. aeruginosa were cultured in appropriate broth media (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, resulting in a concentration of approximately 1-2 x 10^8 CFU/mL. This was further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.[9]
-
Compound Dilution: A serial two-fold dilution of acriflavine or proflavine was prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Viral Protease (Mpro) Inhibition Assay
The inhibitory activity against SARS-CoV-2 Mpro was determined using a fluorogenic substrate-based enzymatic assay.[11]
-
Reagents: Recombinant SARS-CoV-2 Mpro and a fluorogenic substrate were used.
-
Assay Procedure: The enzyme and various concentrations of the test compounds (acriflavine or proflavine) were pre-incubated in an assay buffer.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The fluorescence intensity was measured over time using a microplate reader. The rate of substrate hydrolysis reflects the enzyme activity.
-
IC50 Calculation: The percentage of inhibition at each compound concentration was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
-
Cell Culture: Cancer cells (e.g., SW480, HCT116, LS174T) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of acriflavine or proflavine for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.[12]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability was expressed as a percentage of the control (untreated cells), and the IC50 value was calculated from the dose-response curve.
Conclusion
Both this compound and proflavine are potent biological agents with a shared mechanism of DNA intercalation. While both exhibit significant antibacterial activity, their antiviral and anticancer profiles show key distinctions. Proflavine appears to be a more potent inhibitor of SARS-CoV-2 Mpro in vitro. Conversely, acriflavine has a well-documented role as a HIF-1 inhibitor, adding another dimension to its anticancer potential beyond DNA intercalation. The choice between these two compounds will ultimately depend on the specific application, target pathogen or cell type, and desired therapeutic outcome. This guide provides a foundational dataset for researchers to build upon in their exploration of these versatile acridine derivatives.
References
- 1. Is acriflavine an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro safety and anti‐bacterial efficacy assessment of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of proflavine on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
A Comparative Guide to Acriflavine Hydrochloride Staining and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and tissue analysis, both acriflavine hydrochloride staining and immunohistochemistry (IHC) are powerful techniques that provide critical insights into biological processes. However, their principles, applications, and the information they yield are fundamentally distinct. This guide provides an objective comparison of these two methods, clarifying their respective roles and outlining how they can be used synergistically in research. While this compound is not a tool for the direct validation of IHC, it serves as an excellent counterstain to provide nuclear context to the specific protein signals detected by IHC.
At a Glance: this compound vs. Immunohistochemistry
| Feature | This compound Staining | Immunohistochemistry (IHC) |
| Target Molecule | Nucleic Acids (DNA and RNA)[1][2] | Specific proteins (antigens)[3] |
| Principle | Intercalation into the nucleic acid structure[1] | Specific antigen-antibody binding |
| Specificity | General for nucleic acids | Highly specific for a single protein epitope |
| Primary Use | Nuclear counterstaining, visualization of nuclear morphology | Localization and quantification of specific protein expression |
| Signal Detection | Fluorescence (emits green light under blue excitation) | Chromogenic (enzyme-based color reaction) or Fluorescent (fluorophore-conjugated antibodies)[3] |
| Validation Role | Provides spatial context to IHC staining | Requires rigorous validation of antibody specificity[4] |
Understanding the Methodologies
This compound: A Fluorescent Nuclear Stain
This compound is a fluorescent dye that belongs to the acridine family.[1] Its planar structure allows it to intercalate, or insert itself, between the base pairs of DNA and RNA.[1] When excited by blue light, it emits a green fluorescence, making it an effective tool for visualizing the cell nucleus.[1] It is considered a non-specific stain in that it will stain the nuclei of all cells in a tissue section.
Immunohistochemistry: Specific Protein Detection
Immunohistochemistry is a highly specific technique that utilizes the principle of antibodies binding to their corresponding antigens to detect the presence and location of specific proteins within a tissue sample.[3] This method can be qualitative (presence or absence of a protein) or semi-quantitative (estimating the level of protein expression). The antibody-antigen interaction is visualized using either a chromogenic reaction, where an enzyme conjugated to a secondary antibody converts a substrate into a colored precipitate, or a fluorescent dye attached to the secondary antibody.[3]
Synergistic Application: Acriflavine as a Counterstain in IHC
The true value in using these two techniques together lies in the application of this compound as a nuclear counterstain in an IHC workflow. After the IHC protocol has been completed to label a specific protein, acriflavine can be applied to stain the cell nuclei. This provides essential architectural context to the tissue, allowing researchers to determine the subcellular localization of the protein of interest (e.g., nuclear, cytoplasmic, or membranous).
Below is a diagram illustrating the experimental workflow for using this compound as a counterstain in immunohistochemistry.
Experimental Protocols
Immunohistochemistry Protocol (General)
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) to unmask the antigenic epitopes.
-
Blocking: Incubate sections with a blocking solution (e.g., normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody specific to the target protein at the optimal dilution and temperature.
-
Secondary Antibody Incubation: Apply an enzyme- or fluorophore-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: If using a chromogenic system, add the substrate and allow the color to develop. For fluorescence, proceed to counterstaining.
-
Washing: Wash slides with a buffer solution (e.g., PBS or TBS) between each step to remove unbound reagents.
This compound Counterstaining Protocol
-
Staining Solution Preparation: Prepare a 0.01% (w/v) solution of this compound in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5).
-
Incubation: After the final wash step of the IHC protocol, incubate the slides in the this compound solution for 2-5 minutes.
-
Washing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Dehydrate the tissue sections through a graded series of ethanol.
-
Clearing and Mounting: Clear the slides in xylene and mount with a permanent mounting medium.
Data Presentation and Interpretation
The following table illustrates the expected results from a synergistic IHC and this compound staining experiment.
| Cellular Component | IHC Staining (Chromogenic - DAB) | This compound Staining | Combined Interpretation |
| Nucleus | Brown (if protein is nuclear) or unstained | Green fluorescence | Co-localization of brown and green signals indicates nuclear protein. |
| Cytoplasm | Brown (if protein is cytoplasmic) or unstained | Unstained | Brown signal in the cytoplasm with a distinct green nucleus. |
| Cell Membrane | Brown (if protein is membrane-bound) or unstained | Unstained | Brown signal outlining the cell with a distinct green nucleus. |
Logical Relationship Diagram
The diagram below illustrates the relationship between the target molecules and the staining methods.
Conclusion
This compound and immunohistochemistry are not interchangeable or directly comparable for validation purposes due to their different molecular targets. However, when used in a complementary fashion, with this compound as a nuclear counterstain for IHC, they provide a more complete picture of protein expression within the context of tissue architecture. This combined approach enhances the interpretative power of IHC studies, making it a valuable strategy for researchers in various fields of life science and drug development.
References
A Comparative Guide to Fluorescent Dyes for Nucleic Acid Staining: Alternatives to Acriflavine Hydrochloride
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for nucleic acid visualization is a critical step in a wide array of molecular biology applications. Acriflavine hydrochloride, a traditional intercalating agent, has long been used for this purpose; however, a diverse range of alternative dyes have emerged, offering significant advantages in terms of sensitivity, safety, and application versatility. This guide provides an objective comparison of this compound and its modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Quantitative Comparison of Nucleic Acid Fluorescent Dyes
The performance of a fluorescent nucleic acid stain is determined by several key parameters, including its spectral properties, quantum yield, and detection sensitivity. The following table summarizes these quantitative metrics for this compound and a selection of popular alternative dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Bound to DNA) | Limit of Detection | Primary Applications |
| This compound | ~424-434 (in various solvents)[1] | ~514-524 (in various solvents)[1] | Not widely reported | Not widely reported | Gel staining, cell staining |
| Ethidium Bromide (EtBr) | 300, 360, 518 | 590-600[2] | ~0.15[3][4] | 1-5 ng/band[2] | Gel staining |
| Propidium Iodide (PI) | 535 (bound to DNA)[5][6] | 617 (bound to DNA)[5][6] | 0.2-0.3 (20-30 fold increase)[5] | Dead cell staining, cell cycle analysis | |
| SYBR Green I | 290, 380, 497 (bound to DNA)[4][7][8] | 520 (bound to DNA)[3][7][9] | ~0.8[3][4][10] | As low as 20 pg/band[4][7][8] | Gel staining, qPCR |
| SYBR Gold | 300, 495 (bound to DNA)[11][12][13] | 537 (bound to DNA)[11][12][13] | ~0.6-0.7[11][12][13][14] | As low as 25 pg/band[13] | Gel staining |
| GelRed | 300, 540 | 600 | Not widely reported | More sensitive than EtBr[15] | Gel staining |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate comparison and application of fluorescent dyes. Below are methodologies for key experiments in nucleic acid staining.
Protocol 1: Nucleic Acid Staining in Agarose Gels
This protocol outlines the general procedure for post-staining of DNA in agarose gels, which is a common application for dyes like Ethidium Bromide, SYBR Green I, SYBR Gold, and GelRed.
-
Gel Electrophoresis : Prepare and run an agarose gel according to standard laboratory procedures to separate nucleic acid fragments.
-
Preparation of Staining Solution :
-
Ethidium Bromide : Prepare a 0.5 µg/mL solution of EtBr in deionized water or electrophoresis buffer.[16][17]
-
SYBR Green I : Dilute the 10,000X stock solution 1:10,000 in TE, TBE, or TAE buffer.[7][18]
-
SYBR Gold : Dilute the 10,000X stock solution 1:10,000 in TE, TBE, or TAE buffer.[11]
-
GelRed : Prepare a 3X staining solution by diluting the 10,000X stock solution approximately 3,300-fold in water. The addition of NaCl to a final concentration of 0.1 M can enhance sensitivity.[15][19][20]
-
-
Staining :
-
Destaining (for Ethidium Bromide) : If high background is observed, destain the gel in deionized water for 15-30 minutes.[21] For SYBR dyes and GelRed, destaining is generally not required.[22]
-
Visualization :
Protocol 2: Cell Viability Analysis using Propidium Iodide
Propidium Iodide is a valuable tool for distinguishing live and dead cells based on membrane integrity.
-
Cell Preparation : Harvest and wash cells as required by your experimental design. Resuspend the cell pellet in an appropriate buffer, such as Phosphate Buffered Saline (PBS).
-
Staining :
-
Analysis :
-
Analyze the stained cells promptly by flow cytometry.
-
Excite the cells with a 488 nm or 561 nm laser and detect the emission using a bandpass filter around 615-620 nm.[25][26]
-
Live cells with intact membranes will exclude the dye and show low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes and comparisons discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for nucleic acid gel staining.
Caption: Conceptual comparison of nucleic acid fluorescent dyes.
References
- 1. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]
- 2. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Propidium iodide - Wikipedia [en.wikipedia.org]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SYBR Green I - Wikipedia [en.wikipedia.org]
- 10. gene-quantification.de [gene-quantification.de]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Invitrogen SYBR Gold Nucleic Acid Gel Stain (10,000X Concentrate in DMSO) 500 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. sahoury.com [sahoury.com]
- 14. Characterization of SYBR Gold nucleic acid gel stain: a dye optimized for use with 300-nm ultraviolet transilluminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Nucleic Acid Electrophoresis Protocols & Introduction [sigmaaldrich.com]
- 17. nba.uth.tmc.edu [nba.uth.tmc.edu]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. interchim.fr [interchim.fr]
- 20. arboretum.harvard.edu [arboretum.harvard.edu]
- 21. Ethidium Bromide | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. takara.co.kr [takara.co.kr]
- 23. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FI [thermofisher.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. beckman.com [beckman.com]
A Researcher's Guide to Specificity Controls for Acriflavine Hydrochloride Staining
For researchers, scientists, and drug development professionals, achieving specific and reliable results with fluorescent staining is paramount. Acriflavine hydrochloride, a fluorescent dye with a long history as a topical antiseptic, has gained significant traction in research for its ability to intercalate with DNA and inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. However, its broad reactivity necessitates rigorous specificity controls to ensure accurate interpretation of staining results. This guide provides a comprehensive comparison of this compound with other common fluorescent dyes and details essential experimental protocols to validate staining specificity.
Comparing this compound with Alternative Fluorescent Dyes
Choosing the appropriate fluorescent dye depends on the specific application, target molecule, and the experimental system. The following table provides a quantitative comparison of this compound (represented by its active component, proflavine) with other commonly used fluorescent DNA stains.
| Feature | Acriflavine (Proflavine) | DAPI | Hoechst 33258 | Propidium Iodide (PI) |
| Excitation Max (nm) | ~444[4] | ~359[5] | ~352 | ~535 (DNA-bound) |
| Emission Max (nm) | ~510[4] | ~457[5] | ~461 | ~617 (DNA-bound) |
| Quantum Yield (Φ) | ~0.34 (in water)[4] | ~0.92 (DNA-bound)[5] | High (DNA-bound) | 20-30 fold increase (DNA-bound)[6] |
| Binding Affinity (Kd) | ~45 µM (Ka = 2.2 x 104 M-1)[7] | ~0.18 µM (Ka = 5.5 x 106 M-1)[8] | ~1-10 nM (high affinity site)[9] | Not readily available |
| Binding Mode | Intercalation[1] | Minor groove binding[9] | Minor groove binding[9] | Intercalation[6] |
| Cell Permeability | Permeable | Moderately permeable | Permeable | Impermeable |
| Primary Target | dsDNA[1] | dsDNA (A-T rich)[5] | dsDNA (A-T rich)[9] | dsDNA, dsRNA[6] |
Essential Experimental Protocols for Specificity Control
To ensure that this compound staining reflects the intended biological phenomenon, a series of control experiments must be performed. Below are detailed protocols for general staining and for validating its use as a HIF-1α inhibitor.
General this compound Staining Protocol
This protocol provides a basic framework for staining cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to the desired working concentration (typically 1-5 µM). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 450 nm and emission around 510 nm).
Protocol for Validating Acriflavine as a HIF-1α Inhibitor
When using acriflavine to investigate the HIF-1α pathway, it is crucial to differentiate between its DNA-intercalating effects and its specific action on HIF-1α.
Experimental Groups:
-
Vehicle Control (Normoxia): Cells grown under normal oxygen conditions (normoxia) and treated with the vehicle used to dissolve acriflavine.
-
Acriflavine (Normoxia): Cells grown under normoxia and treated with acriflavine.
-
Vehicle Control (Hypoxia): Cells exposed to hypoxic conditions (e.g., 1% O₂) and treated with the vehicle.
-
Acriflavine (Hypoxia): Cells exposed to hypoxia and treated with acriflavine.
-
Positive Control for HIF-1α stabilization (e.g., CoCl₂ treatment): Cells treated with a known HIF-1α stabilizing agent.
-
Negative Control (HIF-1α Knockdown/Knockout): Cells with genetically silenced HIF-1α expression, treated with and without acriflavine under hypoxic conditions.
Procedure:
-
Cell Treatment: Treat the different experimental groups as described above for a specified duration.
-
Staining: Perform the general this compound staining protocol on all groups.
-
Co-staining: In parallel experiments, perform immunofluorescence staining for HIF-1α protein. This will allow for the co-localization analysis of acriflavine fluorescence with the subcellular localization of HIF-1α.
-
Quantitative Analysis:
-
Image Analysis: Quantify the mean fluorescence intensity of acriflavine in the nucleus and cytoplasm for each experimental group.
-
Western Blot: Analyze the protein levels of HIF-1α and its downstream targets (e.g., VEGF, GLUT1) in cell lysates from all experimental groups.[10]
-
RT-qPCR: Analyze the mRNA levels of HIF-1α target genes.[10]
-
Expected Outcomes and Interpretation:
-
Acriflavine treatment in hypoxic cells should lead to a decrease in the expression of HIF-1α target genes (both protein and mRNA levels) compared to the vehicle-treated hypoxic cells.
-
In HIF-1α knockdown/knockout cells, the effect of acriflavine on downstream target gene expression under hypoxia should be significantly attenuated, confirming that its effect is HIF-1α dependent.
-
Co-localization of acriflavine fluorescence with HIF-1α in the nucleus under hypoxic conditions, which is then reduced upon acriflavine treatment, would provide strong evidence for its specific action.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the mechanism of action of acriflavine, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating acriflavine as a HIF-1α inhibitor.
Caption: Acriflavine inhibits the HIF-1α signaling pathway.
By implementing these rigorous controls and understanding the comparative properties of different fluorescent dyes, researchers can confidently utilize this compound in their studies, ensuring the generation of specific, reproducible, and high-quality data.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 10. researchgate.net [researchgate.net]
Acriflavine Hydrochloride vs. Methylene Blue: A Comparative Guide for In Vivo Imaging
For researchers and drug development professionals navigating the selection of fluorescent agents for in vivo imaging, this guide provides a detailed comparison of acriflavine hydrochloride and methylene blue. We delve into their performance, supported by experimental data, to facilitate an informed choice for your specific research needs.
At a Glance: Key Performance Indicators
A direct comparison of the photophysical properties and safety profiles of this compound and methylene blue is essential for selecting the appropriate imaging agent. The following table summarizes these key characteristics.
| Property | This compound | Methylene Blue |
| Excitation Max (nm) | ~448 - 451 | ~665 - 670 |
| Emission Max (nm) | ~502 | ~688 - 700 |
| Quantum Yield | Not well-documented for in vivo applications | ~0.52 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Not well-documented for in vivo applications | 69,100 |
| Primary Mechanism | DNA intercalation, HIF-1α inhibition[1][2] | Redox cycling, electron transfer[3][4][5] |
| Biocompatibility | Potential for genotoxicity upon light exposure[6] | Generally safe at therapeutic doses (<2 mg/kg)[7] |
| Common In Vivo Applications | Primarily topical antiseptic; limited in vivo imaging studies | Ureter, parathyroid, and tumor imaging[7][8][9][10] |
In-Depth Analysis: Performance and Safety
Methylene Blue: The Established Standard
Methylene blue is a well-established fluorescent dye with a long history of clinical use.[8] Its fluorescence in the near-infrared (NIR) window allows for deeper tissue penetration and reduced autofluorescence compared to dyes with shorter excitation and emission wavelengths.[7]
Numerous studies have demonstrated its utility in various in vivo imaging applications. For instance, it is used for the intraoperative visualization of ureters, parathyroid glands, and tumors.[7][8][9][10] The mechanism of action for its imaging capabilities is linked to its redox properties, where it acts as an electron carrier.[3][4][5]
While generally considered safe at therapeutic doses of less than 2 mg/kg, methylene blue is not without its risks.[7] Dose-dependent side effects can include skin and fat necrosis, and there is a risk of serotonin syndrome when used with serotonergic drugs.[7][11]
This compound: A Potential Alternative with Caveats
This compound is a fluorescent dye that has been historically used as a topical antiseptic.[12][13] Its mechanism of action involves the intercalation of DNA and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen.[1][2] This latter mechanism has generated interest in its potential as an anti-cancer agent.[1][2]
However, its application in in vivo imaging is not as well-documented as methylene blue. A significant concern is its potential for genotoxicity. One study directly comparing acriflavine with methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy found that acriflavine exposure led to DNA damage upon illumination.[6] This study concluded that the use of acriflavine in humans for this purpose is not supported.[6]
Experimental Protocols
Detailed and reproducible protocols are critical for successful in vivo imaging studies. Below are generalized protocols for both topical and intravenous administration of these dyes, based on methodologies described in the literature.
Topical Application for Superficial Tissue Imaging
This protocol is adapted from studies involving the imaging of precancerous lesions.[6]
-
Preparation of Staining Solution:
-
This compound: Prepare a 0.025% (w/v) solution in a suitable sterile solvent.
-
Methylene Blue: Prepare a 0.01% (w/v) solution in sterile water.[6]
-
-
Application:
-
Gently apply the staining solution to the tissue surface of interest.
-
Allow the dye to incubate for 2-5 minutes.
-
-
Rinsing:
-
Carefully rinse the excess dye from the tissue surface with a sterile saline solution.
-
-
Imaging:
-
Proceed with fluorescence imaging using the appropriate excitation and emission filters for the chosen dye.
-
Intravenous Administration for Systemic Imaging
This protocol is a general guideline for systemic delivery, often used for tumor or organ imaging.[7][10]
-
Dose Preparation:
-
Methylene Blue: Prepare a solution at a concentration of 10 mg/mL. The typical dosage is 0.5 - 1 mg/kg of body weight.[7]
-
-
Administration:
-
Administer the prepared dose via slow intravenous injection over approximately 5 minutes.
-
-
Imaging Window:
-
The optimal time for imaging can vary. For methylene blue, the highest fluorescence is often observed between 9 and 20 minutes post-administration, with a peak around 14.4 minutes.[7]
-
-
Imaging:
-
Perform in vivo fluorescence imaging using a system equipped with the appropriate NIR filters for methylene blue.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for in vivo fluorescence imaging.
Caption: Mechanism of action for this compound.
Caption: Redox cycling mechanism of methylene blue.
Conclusion
Methylene blue stands out as the more characterized and safer option for in vivo fluorescence imaging, backed by extensive clinical use and a favorable safety profile at therapeutic doses. Its NIR fluorescence properties make it well-suited for a variety of surgical and diagnostic imaging applications.
This compound, while demonstrating interesting mechanistic properties related to DNA intercalation and HIF-1α inhibition, presents a significant safety concern due to its potential for genotoxicity upon light exposure. This finding from a direct comparative study curtails its recommendation for in vivo imaging in humans at the present time. Researchers considering acriflavine for in vivo studies should proceed with caution and be aware of these potential risks. Future research may explore derivatives of acriflavine with improved safety profiles.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Methylene blue? [synapse.patsnap.com]
- 4. Mechanism of Action | ProvayBlue [provayblue.com]
- 5. Methylene blue - Wikipedia [en.wikipedia.org]
- 6. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. Near-infrared fluorophores methylene blue for targeted imaging of the stomach in intraoperative navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. This compound, Fluorescent dye (CAS 69235-50-3) | Abcam [abcam.com]
- 13. go.drugbank.com [go.drugbank.com]
Acriflavine Hydrochloride vs. Sorafenib: A Comparative Analysis of Efficacy in Hepatocellular Carcinoma
For Immediate Release
This guide provides a detailed comparison of the anti-tumor efficacy of acriflavine hydrochloride and the established multi-kinase inhibitor, sorafenib, in the context of hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available pre-clinical data, mechanisms of action, and detailed experimental protocols to support further investigation into novel HCC therapeutics.
Executive Summary
Hepatocellular carcinoma remains a significant challenge in oncology, with limited effective systemic therapies. Sorafenib has long been the standard of care for advanced HCC, however, its efficacy is often limited by modest survival benefits and the development of resistance. This compound, a fluorescent dye and topical antiseptic, has emerged as a potential anti-cancer agent. This guide synthesizes the findings of a key pre-clinical study directly comparing the efficacy of these two compounds, highlighting this compound's potent anti-proliferative and pro-apoptotic effects in HCC models.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and sorafenib in HCC models, based on available experimental data.
Table 1: In Vitro Cell Viability (IC50)
| Compound | Cell Line | IC50 (μM) | Assay Duration |
| This compound | Mahlavu | 1 | 48 hours |
| Sorafenib | Mahlavu | 13.4 | 48 hours |
Data extracted from a study by Lee et al. (2014).[1][2][3]
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Animal Model | Dosage | Treatment Duration | Final Tumor Volume (mm³) |
| Vehicle Control | Nude mice with Mahlavu cell xenografts | 0.9% Normal Saline (i.p.) | 5 weeks (daily) | ~2000 |
| This compound | Nude mice with Mahlavu cell xenografts | 2 mg/kg (i.p.) | 5 weeks (daily) | ~500 |
Data extracted from a study by Lee et al. (2014).[2][3]
Mechanism of Action and Signaling Pathways
This compound: Induction of Apoptosis
This compound exerts its anti-tumor effects in HCC primarily through the induction of apoptosis.[1][2][3] Experimental evidence indicates that acriflavine treatment leads to a significant increase in the sub-G1 cell population, a hallmark of apoptotic cells.[2] Mechanistically, it triggers the intrinsic apoptotic pathway characterized by:
-
Decreased Bcl-2 expression: Bcl-2 is an anti-apoptotic protein, and its downregulation promotes apoptosis.[1][3]
-
Increased Bax expression: Bax is a pro-apoptotic protein that facilitates the release of mitochondrial cytochrome c.[1]
-
Caspase-3 Activation: This executioner caspase is a key mediator of apoptosis.[1][2][3]
-
PARP-1 Cleavage: Cleavage of PARP-1 by activated caspase-3 is a definitive marker of apoptosis.[1][2]
Sorafenib: Multi-Kinase Inhibition
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor proliferation and angiogenesis.[4][5] Its primary mechanisms of action in HCC include:
-
Inhibition of the Raf/MEK/ERK pathway: This pathway is crucial for cell proliferation and survival.[5]
-
Inhibition of receptor tyrosine kinases (RTKs): Sorafenib targets VEGFR and PDGFR, which are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][5]
-
Induction of apoptosis: Sorafenib can also induce apoptosis, although the mechanisms are more complex and can involve multiple pathways.[4]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: HCC cell lines (e.g., Mahlavu, SK-Hep1, PLC/PRF/5, Huh-7, Hep3B) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[1]
-
Drug Treatment: Cells are treated with various concentrations of this compound (0-40 μM) or sorafenib for 48 hours.[1]
-
MTT Incubation: After treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Analysis
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: Treated and untreated HCC cells are harvested and lysed using a specific lysis buffer.
-
Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Incubation: The reaction is incubated at 37°C to allow for substrate cleavage by active caspase-3.
-
Signal Detection: The cleavage of the substrate releases a chromophore or fluorophore, which is quantified using a spectrophotometer or fluorometer.[6]
-
Data Analysis: The increase in caspase-3 activity in treated cells is calculated relative to untreated controls.
This method detects the cleavage of PARP-1, a hallmark of caspase-3-mediated apoptosis.
-
Protein Extraction: Total protein is extracted from treated and untreated HCC cells.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved PARP-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The presence of the 89 kDa cleaved PARP-1 fragment indicates apoptosis.
In Vivo Xenograft Mouse Model
This model assesses the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Mahlavu HCC cells (5 x 10⁶) are subcutaneously injected into the flank of nude mice.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[2]
-
Treatment: Mice are randomly assigned to treatment groups and receive daily intraperitoneal injections of either vehicle (0.9% normal saline) or this compound (2 mg/kg) for 5 weeks.[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: The average tumor volume and weight in the treated group are compared to the control group to determine the extent of tumor growth inhibition.
Conclusion
The presented data suggests that this compound demonstrates significantly greater in vitro cytotoxicity against the Mahlavu HCC cell line compared to sorafenib, with a nearly ten-fold lower IC50 value.[1][3] Furthermore, in an in vivo xenograft model, this compound effectively suppressed tumor growth.[2][3] The mechanism of action for this compound in HCC appears to be centered on the induction of apoptosis via the intrinsic caspase-3-dependent pathway. In contrast, sorafenib functions as a multi-kinase inhibitor, targeting both tumor cell proliferation and angiogenesis.
These findings highlight this compound as a promising candidate for further investigation as a potential therapeutic agent for hepatocellular carcinoma. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these initial findings by the research community. Further studies are warranted to explore the efficacy of this compound in a broader range of HCC cell lines and in more complex pre-clinical models, as well as to elucidate its full spectrum of molecular targets.
References
- 1. Antitumor Activity of Acriflavine in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Antitumor activity of acriflavine in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Acriflavine and Proflavine: A Comparative Analysis of Antiviral Properties
Acriflavine and its primary component, proflavine, are acridine dyes historically utilized as topical antiseptics.[1][2][3] Recent research has refocused attention on these compounds for their potential as broad-spectrum antiviral agents, particularly against coronaviruses like SARS-CoV-2.[4][5] Acriflavine (ACF) is commercially available as a mixture, typically containing 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1][6][7] This guide provides a comparative analysis of their antiviral performance, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Performance Data
The antiviral efficacy and cytotoxicity of acriflavine and proflavine have been evaluated against several viruses, most notably SARS-CoV-2 and other human coronaviruses. The data, summarized below, highlights their inhibitory concentrations (IC50) against viral enzymes and in cell-based assays, alongside their cytotoxic concentrations (CC50) to determine their selectivity.
| Compound | Virus | Assay Type | Viral Target | IC50 Value (µM) | Cell Line | CC50 Value (µM) | Selectivity Index (SI = CC50/IC50) |
| Acriflavine | SARS-CoV-2 | Enzymatic | Papain-like Protease (PLpro) | 1.66[6][8][9] | - | - | - |
| SARS-CoV-2 | Enzymatic | Main Protease (Mpro) | 5.60[5][10][11] | - | - | - | |
| SARS-CoV-2 | Cell-based | - | 0.086[8] | A549-ACE2+ | 3.1[8] | 36.0 | |
| SARS-CoV-2 | Cell-based | - | 0.064[8] | Vero | 3.4[8] | 53.1 | |
| SARS-CoV-2 | Cell-based | - | 0.15[11] | Vero-E6 | - | - | |
| HCoV-OC43 | Cell-based | - | 0.029[11] | BHK-21 | - | - | |
| Proflavine | SARS-CoV-2 | Enzymatic | Main Protease (Mpro) | 2.07[5][10][11] | - | - | - |
| SARS-CoV-2 | Cell-based | - | 0.13[11] | Vero-E6 | - | - | |
| HCoV-OC43 | Cell-based | - | 0.24[11] | BHK-21 | - | - |
Mechanisms of Antiviral Action
Both acriflavine and proflavine exert their antiviral effects through multiple mechanisms, with a foundational ability to intercalate into nucleic acids, thereby disrupting DNA and RNA synthesis.[2][3][12] However, their specific antiviral activity against coronaviruses is attributed to the inhibition of key viral proteases essential for replication.
Acriflavine: Research has identified acriflavine as a potent dual-targeted inhibitor of SARS-CoV-2.[10][11] It blocks the catalytic site of the Papain-like Protease (PLpro) and also inhibits the Main Protease (Mpro, also known as 3CLpro).[8][10] The inhibition of PLpro is particularly significant as this enzyme is crucial for viral protein maturation and plays a role in attenuating the host's innate immune response.[6][7] By inhibiting both proteases, acriflavine effectively disrupts the viral replication cycle at multiple points.
Proflavine: Proflavine has been specifically identified as an inhibitor of the SARS-CoV-2 Mpro.[5][10][11] Studies have shown it to be a non-competitive inhibitor of this enzyme.[10][11] While it is a component of the acriflavine mixture and contributes to its overall activity, its action is more targeted to Mpro compared to the dual-inhibitory nature of the complete acriflavine mixture.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Proflavine - Wikipedia [en.wikipedia.org]
- 4. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Safety Operating Guide
Navigating the Safe Disposal of Acriflavine Hydrochloride: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Acriflavine hydrochloride, a fluorescent dye and topical antiseptic, requires specific handling and disposal procedures due to its hazardous properties, including being harmful if swallowed, causing serious eye damage, and its toxicity to aquatic life with long-lasting effects.[1][2][3][4] Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, safety goggles, and a lab coat.[5] All handling of this compound should be performed in a well-ventilated area or under a fume hood to avoid inhalation of dust.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[7]
-
Initial Containment : Ensure the waste this compound, whether in solid form or in solution, is securely contained in a clearly labeled, sealed container. The container should be appropriate for hazardous waste.
-
Contact a Licensed Waste Disposal Service : The recommended and safest method for disposal is to engage a licensed professional waste disposal company.[7] These companies are equipped to handle and transport hazardous chemicals according to regulatory standards.
-
Chemical Incineration (Alternative Method) : An alternative disposal method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][7] This process should only be carried out by trained personnel in a facility designed for such procedures.
-
Disposal of Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, filter paper, or containers, should be treated as hazardous waste.[2][7] Contaminated packaging should be disposed of as unused product.[2][7]
Quantitative Data Summary
There is no specific quantitative data provided in the search results regarding concentration limits for the disposal of this compound. The consistent recommendation is to treat any amount as hazardous waste.
| Parameter | Value |
| Oral LD50 (Rat) | 1,048 mg/kg |
| Toxicity to Fish (Golden orfe) | LC50: 1 - 10 mg/l over 48 hours[2][7] |
This table summarizes the available toxicological data, underscoring the chemical's hazardous nature.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
